(3-methylphenyl)methanesulfonyl Chloride
Description
Properties
IUPAC Name |
(3-methylphenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c1-7-3-2-4-8(5-7)6-12(9,10)11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTNKQWSHVQWGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375281 | |
| Record name | (3-methylphenyl)methanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53531-68-3 | |
| Record name | (3-methylphenyl)methanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-methylphenyl)methanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(3-methylphenyl)methanesulfonyl chloride synthesis from 3-methylbenzyl chloride
An In-Depth Technical Guide to the Synthesis of (3-methylphenyl)methanesulfonyl chloride from 3-methylbenzyl chloride
Abstract
This compound is a valuable sulfonylating agent and a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structural motif, featuring a reactive sulfonyl chloride group insulated from a substituted aromatic ring by a methylene bridge, offers unique reactivity and makes it a desirable building block. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, commencing from the readily available starting material, 3-methylbenzyl chloride. The described two-step process involves an initial nucleophilic substitution to form a stable sulfonate salt, followed by conversion to the target sulfonyl chloride. This whitepaper emphasizes the mechanistic rationale behind procedural choices, detailed step-by-step protocols, rigorous safety considerations, and analytical characterization of the final product, aiming to equip researchers and process chemists with a robust and reproducible synthetic route.
Introduction: Strategic Importance and Synthetic Rationale
Sulfonyl chlorides are a cornerstone class of reagents in organic synthesis, primarily utilized for the formation of sulfonamides and sulfonates. The title compound, this compound, is of particular interest due to its application in constructing complex molecules where the tolyl group can modulate biological activity or material properties.
The synthesis from 3-methylbenzyl chloride presents a logical and cost-effective pathway. 3-Methylbenzyl chloride is an industrial chemical, making it an economical starting point.[1][2][3] The core challenge lies in the selective conversion of the benzylic chloride to a methanesulfonyl chloride group without promoting side reactions such as self-condensation or unwanted chlorination of the aromatic ring. The strategy detailed herein circumvents these issues by employing a two-step sequence that proceeds through a stable and easily isolable intermediate.
Overall Synthetic Strategy
The transformation is achieved via a classic two-step approach:
-
Step 1: Sulfonation. A nucleophilic substitution reaction where 3-methylbenzyl chloride is treated with aqueous sodium sulfite (Na₂SO₃). This displaces the chloride ion to form the highly water-soluble and stable intermediate, sodium (3-methylphenyl)methanesulfonate.
-
Step 2: Chlorination. The isolated sodium sulfonate salt is then converted to the target this compound using a potent chlorinating agent, such as thionyl chloride (SOCl₂).
This pathway is advantageous because it separates the carbon-sulfur bond formation from the sensitive chlorination step, allowing for cleaner reactions and simpler purification.
Figure 1: The two-step synthetic pathway from 3-methylbenzyl chloride to the target sulfonyl chloride.
Mechanistic Insights and Rationale
A deep understanding of the underlying reaction mechanisms is critical for troubleshooting and optimization.
Step 1: Formation of the Sulfonate Salt
This reaction is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction. The sulfite anion (:SO₃²⁻) acts as the sulfur nucleophile, attacking the electrophilic benzylic carbon of 3-methylbenzyl chloride. The choice of sodium sulfite is deliberate; it is an inexpensive, stable, and effective sulfur source.[4] The reaction proceeds via a backside attack, leading to the displacement of the chloride leaving group and the formation of the C-S bond.
The use of a mixed solvent system, typically water and a co-solvent like ethanol, is crucial. Water is necessary to dissolve the sodium sulfite, while ethanol helps to solubilize the organic starting material, 3-methylbenzyl chloride, thereby creating a homogenous reaction phase and increasing the reaction rate.[5]
Step 2: Conversion to the Sulfonyl Chloride
The conversion of a sodium sulfonate salt to a sulfonyl chloride is a standard transformation in organic chemistry.[6] Thionyl chloride (SOCl₂) is the reagent of choice for this step due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.
The mechanism involves the oxygen of the sulfonate anion attacking the electrophilic sulfur atom of thionyl chloride. This is followed by the elimination of sulfur dioxide and a chloride ion, which then attacks the sulfonyl sulfur to displace the remaining oxygen atom, ultimately forming the desired sulfonyl chloride. The reaction is typically performed neat or in a non-protic solvent under anhydrous conditions to prevent hydrolysis of the highly reactive thionyl chloride and the product.
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated chemical fume hood with appropriate personal protective equipment.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | CAS No. | Key Hazards |
| 3-Methylbenzyl chloride | C₈H₉Cl | 140.61 | 620-19-9 | Lachrymator, Irritant |
| Sodium Sulfite (anhydrous) | Na₂SO₃ | 126.04 | 7757-83-7 | Irritant |
| Thionyl Chloride | SOCl₂ | 118.97 | 7719-09-7 | Highly Corrosive, Lachrymator, Reacts Violently with Water |
| Ethanol (200 proof) | C₂H₅OH | 46.07 | 64-17-5 | Flammable |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Volatile, Suspected Carcinogen |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Minimal |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Minimal |
Step-by-Step Procedure
Part A: Synthesis of Sodium (3-methylphenyl)methanesulfonate
-
Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add sodium sulfite (69.3 g, 0.55 mol, 1.1 eq.) and 300 mL of deionized water.
-
Reagent Addition: Begin vigorous stirring to form a slurry. Add 150 mL of ethanol to the flask.
-
In a separate beaker, dissolve 3-methylbenzyl chloride (70.3 g, 0.50 mol, 1.0 eq.) in 50 mL of ethanol.
-
Transfer the 3-methylbenzyl chloride solution to a pressure-equalizing dropping funnel and add it dropwise to the stirred sodium sulfite slurry over 30 minutes.
-
Reaction: Heat the reaction mixture to reflux (approx. 85-90 °C) and maintain for 6-8 hours. The reaction can be monitored by TLC (thin-layer chromatography) by observing the disappearance of the starting material spot.
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. The product, sodium (3-methylphenyl)methanesulfonate, is soluble in water. Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting aqueous solution may contain unreacted sodium sulfite. Filter the solution if necessary. The aqueous solution of the sulfonate salt is often used directly in the next step after determining the concentration, but it can be isolated by evaporating the water to dryness to yield a white solid. For this protocol, we will proceed with the isolated solid. Evaporate the water to afford the crude sodium salt, which should be dried in a vacuum oven at 100 °C overnight.
Part B: Synthesis of this compound
CAUTION: Thionyl chloride is extremely corrosive and reacts violently with water, releasing toxic HCl and SO₂ gas. This procedure must be performed in a well-ventilated fume hood.[7][8][9]
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser fitted with a calcium chloride drying tube (or gas outlet to a scrubber), and a dropping funnel, add the dried sodium (3-methylphenyl)methanesulfonate (approx. 0.50 mol) from Part A.
-
Reagent Addition: Cool the flask in an ice-water bath. Slowly add thionyl chloride (119 g, 73 mL, 1.0 mol, 2.0 eq.) dropwise via the dropping funnel over 1 hour. Control the addition rate to keep the internal temperature below 20 °C. Gas evolution (SO₂) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70 °C and stir for 3-4 hours until gas evolution ceases. This indicates the completion of the reaction.[10]
-
Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto 500 g of crushed ice in a 2 L beaker with vigorous stirring in the fume hood. The excess thionyl chloride will be quenched. The product will separate as an oily layer.
-
Extraction: Transfer the mixture to a 1 L separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash sequentially with 100 mL of cold water, 100 mL of saturated sodium bicarbonate solution (to neutralize any residual acid), and finally 100 mL of brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as a pale yellow oil.
-
The crude product can be purified by vacuum distillation to obtain a colorless, pure liquid.
Experimental Workflow Diagram
References
- 1. 3-Methylbenzyl chloride synthesis - chemicalbook [chemicalbook.com]
- 2. JPH03176436A - Preparation of 3-methyl-benzylchloride - Google Patents [patents.google.com]
- 3. EP0429921A1 - Process for preparing 3-methyl-benzylchloride - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to (3-methylphenyl)methanesulfonyl chloride: Properties, Reactivity, and Applications
This guide provides a comprehensive technical overview of (3-methylphenyl)methanesulfonyl chloride (CAS No. 53531-6-8), a versatile sulfonylating agent used in organic synthesis.[1][2] It is intended for researchers, chemists, and professionals in the field of drug development who require a deep understanding of this reagent's chemical behavior and practical applications. The content herein is structured to deliver not just procedural steps, but also the underlying chemical principles that govern its reactivity, ensuring both scientific integrity and practical utility.
Introduction and Physicochemical Properties
This compound, also known as m-tolylmethanesulfonyl chloride, is an organosulfur compound featuring a sulfonyl chloride functional group attached to a methylene bridge, which is in turn bonded to a toluene ring at the meta position. This specific arrangement of functional groups imparts a distinct reactivity profile, making it a valuable reagent for introducing the (3-methylphenyl)methanesulfonyl group into various organic molecules.
The core of its utility lies in the highly electrophilic nature of the sulfur atom, which is susceptible to attack by a wide range of nucleophiles. This reactivity is fundamental to its primary applications in forming sulfonamides and sulfonate esters, which are key structural motifs in numerous pharmaceuticals and advanced materials.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 53531-6-8 | [1][2] |
| Molecular Formula | C₈H₉ClO₂S | [1][2] |
| Molecular Weight | 204.67 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Purity | > 97% | [3] |
| Moisture Sensitivity | Yes, reacts violently with water | [3] |
Chemical Reactivity and Mechanistic Pathways
The reactivity of this compound is dominated by the sulfonyl chloride group (-SO₂Cl). The sulfur atom is in a high oxidation state and is bonded to two electronegative oxygen atoms and a chlorine atom, rendering it highly electrophilic. This makes it an excellent substrate for nucleophilic substitution reactions.
The primary reaction pathway involves the attack of a nucleophile (Nu⁻) on the sulfur atom, leading to the displacement of the chloride ion, which is an excellent leaving group.
-
General Mechanism: The reaction typically proceeds via a nucleophilic acyl substitution-like mechanism. The nucleophile attacks the electrophilic sulfur center, forming a transient, high-energy pentacoordinate intermediate. This intermediate then collapses, expelling the chloride ion to yield the final sulfonated product.
The reaction with primary or secondary amines is a robust and widely used method for synthesizing sulfonamides.[4][5] This reaction is of paramount importance in medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in many antibacterial, diuretic, and anticonvulsant drugs.
-
Causality in Protocol Design: The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine.[6] The base serves two critical roles: first, it deprotonates the amine to increase its nucleophilicity, and second, it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine. The choice of an inert solvent like dichloromethane (DCM) is crucial to prevent side reactions, as the sulfonyl chloride is highly reactive towards protic solvents like water or alcohols.[6]
Experimental Protocol: General Synthesis of a Sulfonamide
-
Preparation: Dissolve the primary or secondary amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cooling: Cool the solution to 0 °C in an ice bath. This is a critical step to control the exothermic nature of the reaction and minimize potential side-product formation.
-
Reagent Addition: Add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise to the cooled amine solution over 15-30 minutes. The slow addition helps to maintain temperature control.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 2-16 hours.
-
Monitoring (Self-Validation): The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting amine is completely consumed. This ensures the reaction has gone to completion.
-
Workup: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Caption: Workflow for the synthesis of sulfonamides.
The reaction of this compound with alcohols yields sulfonate esters.[4][7] These esters are valuable intermediates in organic synthesis because the sulfonate group (a "mesylate-like" group in this context) is an excellent leaving group, often superior to halides.[8][9] This transformation effectively converts a poorly reactive hydroxyl group into a highly reactive functional group suitable for subsequent nucleophilic substitution (Sₙ2) or elimination (E2) reactions.[6][8]
-
Expert Insight: The mechanism is analogous to sulfonamide formation, involving nucleophilic attack by the alcohol's oxygen atom.[4] Again, a base like pyridine or triethylamine is essential to deprotonate the alcohol and scavenge the HCl byproduct.[6] For sterically hindered alcohols, a more potent, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) may be required to facilitate the reaction.
Caption: Reaction mechanism for sulfonate ester formation.
A key aspect of the reactivity of this compound is its sensitivity to moisture. It reacts violently with water, undergoing hydrolysis to form the corresponding (3-methylphenyl)methanesulfonic acid and hydrochloric acid.[3]
-
Practical Implication: This reactivity necessitates stringent handling conditions. All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware to prevent decomposition of the reagent and ensure high yields.
Applications in Drug Development and Organic Synthesis
The ability to form stable sulfonamides and reactive sulfonate esters makes this compound a valuable tool in multistep organic synthesis, particularly in the development of new pharmaceutical agents.
-
Bioisostere for Carboxamides: The sulfonamide group is often used as a bioisostere for amide groups in drug design. It is more resistant to hydrolysis and can act as a hydrogen bond donor and acceptor, influencing the pharmacokinetic and pharmacodynamic properties of a molecule.
-
Activating Group for Nucleophilic Substitution: As described, converting an alcohol to a sulfonate ester is a common strategy to facilitate Sₙ2 reactions. This is a foundational transformation in the synthesis of complex molecules where a hydroxyl group needs to be replaced with another functional group with inversion of stereochemistry.[6]
Handling, Storage, and Safety
This compound is a corrosive and moisture-sensitive compound that requires careful handling.[1][3]
-
Trustworthiness in Practice: Adherence to safety protocols is non-negotiable. The information in the Safety Data Sheet (SDS) must be reviewed and understood before handling.
Table 2: Safety and Handling Summary
| Hazard Class | Precautionary Measures |
| Corrosive (H314) | Causes severe skin burns and eye damage.[1][3] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[3] |
| Moisture Sensitive | Reacts violently with water (EUH014) and liberates toxic gas upon contact with water (EUH029).[3] Handle under an inert atmosphere. Store in a tightly sealed container in a dry, cool, and well-ventilated area.[3] |
| Incompatible Materials | Avoid contact with water, strong oxidizing agents, strong bases, and amines (except under controlled reaction conditions).[3] |
| First Aid | In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes and seek immediate medical attention.[1][3] If swallowed, rinse mouth but do not induce vomiting.[3] |
Conclusion
This compound is a potent and versatile reagent for the synthesis of sulfonamides and sulfonate esters. Its high reactivity, driven by the electrophilic sulfonyl chloride group, makes it an indispensable tool in modern organic synthesis and drug discovery. A thorough understanding of its chemical properties, reaction mechanisms, and stringent handling requirements is essential for its safe and effective use in the laboratory. The protocols and insights provided in this guide are designed to equip researchers with the foundational knowledge needed to leverage this reagent's full potential in their synthetic endeavors.
References
- 1. angenechemical.com [angenechemical.com]
- 2. scbt.com [scbt.com]
- 3. fishersci.fi [fishersci.fi]
- 4. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 5. Methanesulfonyl Chloride | Properties, Structure & Mesylation | Study.com [study.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Stability and storage conditions for (3-methylphenyl)methanesulfonyl chloride
An In-depth Technical Guide to the Stability and Storage of (3-methylphenyl)methanesulfonyl chloride
Introduction: The Dual Nature of a Key Synthetic Intermediate
This compound is a highly reactive organosulfur compound pivotal in modern synthetic chemistry, particularly within pharmaceutical and agrochemical research and development. Its utility lies in the electrophilic nature of the sulfonyl chloride moiety, which allows for the facile introduction of the (3-methylphenyl)methanesulfonyl group into various molecules. This reaction, often termed "sulfonylation," is a cornerstone for converting alcohols into excellent leaving groups for nucleophilic substitution reactions or for synthesizing sulfonamides, a common structural motif in many bioactive compounds.[1][2]
However, the very reactivity that makes this compound a valuable synthetic tool also renders it inherently unstable. Its propensity to react with common atmospheric components, primarily water, and to decompose under thermal stress, necessitates a rigorous and well-understood protocol for storage and handling. This guide provides a comprehensive overview of the chemical stability of this compound, details its primary degradation pathways, and outlines field-proven protocols to ensure its integrity and the safety of laboratory personnel.
Core Chemical Reactivity: The Electrophilic Sulfur Center
The chemical behavior of this compound is dominated by the sulfonyl chloride functional group (-SO₂Cl). The sulfur atom is in a high oxidation state and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This electronic arrangement makes the sulfur atom highly electrophilic and susceptible to attack by nucleophiles. This intrinsic reactivity is the fundamental reason for the compound's instability and is the primary driver for the stringent storage conditions required.
Primary Degradation Pathways
Understanding the mechanisms by which this compound degrades is critical to preventing them. The two main pathways of concern are hydrolysis and thermal decomposition.
Hydrolysis: A Violent Reaction with Water
The most significant and immediate threat to the stability of this compound is moisture. It reacts violently with water, including ambient humidity in the air, in a rapid and exothermic hydrolysis reaction.[3]
Mechanism: The reaction proceeds via a nucleophilic attack of a water molecule on the electrophilic sulfur atom. This leads to the displacement of the chloride ion and the formation of the corresponding (3-methylphenyl)methanesulfonic acid and toxic, corrosive hydrogen chloride (HCl) gas.[3][4][5][6] This reaction is effectively irreversible and rapidly degrades the reagent, rendering it useless for its intended synthetic purpose while creating a significant safety hazard.
References
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. fishersci.fi [fishersci.fi]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
The Advent of a Key Synthetic Intermediate: A Technical Guide to (3-methylphenyl)methanesulfonyl chloride
An In-depth Exploration of the Synthesis, Properties, and Applications of a Versatile Sulfonyl Chloride in Modern Drug Discovery
Introduction: The Unsung Role of Substituted Arylmethanesulfonyl Chlorides
In the landscape of modern medicinal chemistry and organic synthesis, sulfonyl chlorides represent a cornerstone class of reagents. Their utility in the formation of sulfonamides and sulfonate esters has cemented their indispensable role in the construction of complex molecular architectures, particularly within the realm of drug development. Among these, (3-methylphenyl)methanesulfonyl chloride, while not as ubiquitously recognized as some of its simpler counterparts, provides a nuanced building block for fine-tuning the steric and electronic properties of lead compounds.
This technical guide delves into the discovery and first synthesis of this compound. While a singular, seminal publication marking its discovery is not readily apparent in the historical literature, its synthesis logically follows from well-established methodologies for the preparation of arylmethanesulfonyl chlorides. This document will, therefore, present a plausible and scientifically grounded pathway to its synthesis, drawing upon established principles of organic chemistry. Furthermore, it will explore the compound's key physicochemical properties, characterization, and its significant, albeit often subtle, role in the synthesis of pharmacologically active agents.
Plausible First Synthesis: A Deductive Approach Based on Established Methodologies
The synthesis of arylmethanesulfonyl chlorides can be achieved through several reliable methods. The most direct and historically significant approach involves the oxidative chlorination of the corresponding thiol or disulfide. Given the structure of this compound, the logical precursor would be 3-methylbenzyl thiol or its corresponding disulfide.
The reaction proceeds via the treatment of the sulfur-containing starting material with a chlorinating agent in an acidic aqueous medium. This process is a robust and scalable method for the formation of the sulfonyl chloride functional group.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for the synthesis of analogous sulfonyl chlorides.
Materials:
-
3-methylbenzyl thiol (or bis(3-methylbenzyl) disulfide)
-
Concentrated Hydrochloric Acid (HCl)
-
Chlorine gas (Cl₂) or a suitable chlorinating agent (e.g., sulfuryl chloride)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Gas inlet tube
-
Stirring apparatus
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a gas outlet leading to a scrubber (e.g., containing sodium hydroxide solution) is charged with a solution of 3-methylbenzyl thiol in dichloromethane. The flask is cooled in an ice bath to 0-5 °C.
-
Addition of Acid: Concentrated hydrochloric acid is added slowly to the stirred solution, maintaining the temperature below 10 °C.
-
Chlorination: Chlorine gas is bubbled through the solution at a controlled rate, ensuring the temperature does not exceed 10 °C. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with cold water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or recrystallization, if necessary.
Causality of Experimental Choices:
-
Low Temperature: The reaction is conducted at low temperatures to control the exothermicity of the chlorination and to minimize potential side reactions, such as chlorination of the aromatic ring.
-
Acidic Medium: The presence of hydrochloric acid facilitates the reaction and helps to stabilize the resulting sulfonyl chloride.
-
Aqueous Work-up: The washing steps are crucial to remove unreacted acid, inorganic byproducts, and any remaining starting material, ensuring the purity of the final product.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Physicochemical and Spectroscopic Characterization
While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₈H₉ClO₂S |
| Molecular Weight | 204.67 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Boiling Point | Decomposes upon heating at atmospheric pressure; can be distilled under high vacuum. |
| Solubility | Soluble in most organic solvents (e.g., dichloromethane, chloroform, THF, ethyl acetate); reacts with protic solvents (e.g., water, alcohols). |
| Stability | Sensitive to moisture and heat. Should be stored under an inert atmosphere. |
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃):
-
Aromatic protons (multiplet, 4H) in the range of δ 7.2-7.4 ppm.
-
Methylene protons (singlet, 2H) around δ 4.5-4.8 ppm.
-
Methyl protons (singlet, 3H) around δ 2.4 ppm.
-
-
¹³C NMR (CDCl₃):
-
Aromatic carbons (multiple signals) in the range of δ 125-140 ppm.
-
Methylene carbon around δ 60-65 ppm.
-
Methyl carbon around δ 21 ppm.
-
-
IR (neat):
-
Strong absorptions characteristic of the sulfonyl chloride group (S=O stretching) around 1370 cm⁻¹ (asymmetric) and 1170 cm⁻¹ (symmetric).
-
C-H stretching and aromatic C=C stretching bands.
-
-
Mass Spectrometry (EI):
-
Molecular ion peak (M⁺) at m/z 204 (with a characteristic M+2 isotope peak for chlorine).
-
Fragmentation pattern would likely show loss of Cl (m/z 169) and SO₂ (m/z 140).
-
Role in Drug Discovery and Development
The primary utility of this compound in drug discovery lies in its ability to act as a versatile electrophile for the introduction of the (3-methylphenyl)methanesulfonyl moiety. This group can serve several purposes in a drug candidate:
-
Formation of Sulfonamides: Reaction with primary or secondary amines yields sulfonamides. The sulfonamide functional group is a common pharmacophore found in a wide range of therapeutic agents, including antibiotics, diuretics, and anticonvulsants. The 3-methylphenyl group allows for the exploration of structure-activity relationships (SAR) by introducing a specific steric and electronic profile.
-
Formation of Sulfonate Esters (Mesylates): Reaction with alcohols produces sulfonate esters. The methanesulfonate group is an excellent leaving group in nucleophilic substitution reactions, facilitating the introduction of various functionalities into a molecule. This is a critical step in the synthesis of many complex drug molecules.
The presence of the methyl group on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. It can affect metabolism, protein binding, and the overall lipophilicity of the compound.
Conclusion: A Valuable, Albeit Understated, Synthetic Tool
This compound, while not a compound with a widely celebrated history of discovery, represents a valuable tool in the arsenal of the medicinal and synthetic chemist. Its synthesis, logically derived from established chemical principles, provides access to a building block that allows for the nuanced modulation of molecular properties. As the demand for novel and more effective therapeutics continues to grow, the importance of such specialized reagents in the rational design and synthesis of new drug candidates remains paramount. The ability to precisely tailor the structure of a molecule is a key driver of innovation in drug discovery, and this compound will undoubtedly continue to play its part in this ongoing endeavor.
Theoretical calculations on the structure of (3-methylphenyl)methanesulfonyl chloride
Theoretical Calculations on the Structure of (3-methylphenyl)methanesulfonyl chloride
Abstract: This technical guide provides a comprehensive theoretical analysis of the molecular structure of this compound. Leveraging Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, we elucidate the optimized geometric parameters, vibrational frequencies, and electronic properties of the title compound. This paper outlines the computational protocols, discusses the significance of the findings, and offers insights for researchers in drug development and organic synthesis where sulfonyl chlorides are pivotal intermediates.
Introduction
This compound, a member of the organosulfur compound family, serves as a crucial building block in organic synthesis, particularly in the preparation of sulfonamides, which are of significant interest in medicinal chemistry.[1] The reactivity and efficacy of this compound are intrinsically linked to its three-dimensional structure and electronic properties.[2] A thorough understanding of its molecular geometry, bond characteristics, and electronic distribution is paramount for predicting its behavior in chemical reactions and for the rational design of novel therapeutic agents.
This whitepaper presents a detailed computational study to characterize the structure of this compound. By employing sophisticated theoretical methods, we aim to provide a foundational understanding of its conformational preferences, vibrational modes, and electronic landscape.
Theoretical Background
The Quantum Mechanical Framework
The electronic structure of molecules is governed by the principles of quantum mechanics, with the time-independent Schrödinger equation being the fundamental equation of motion. However, for multi-electron systems, an exact analytical solution is not feasible.[3] Therefore, approximation methods are employed.
The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant.[3][4][5] In this model, each electron is considered to move in an average field created by all other electrons, thus simplifying the complex electron-electron interactions.[4] While HF theory provides a good starting point and captures a significant portion of the electronic energy, it does not fully account for electron correlation, which can be crucial for accurate predictions of certain molecular properties.[6]
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method in quantum chemistry. Unlike wavefunction-based methods, DFT focuses on the electron density as the fundamental variable. The core principle of DFT is that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density. DFT methods incorporate electron correlation effects through an exchange-correlation functional, offering a balance between computational cost and accuracy that is often superior to the HF method for many applications.[7]
Basis Sets
In computational chemistry, basis sets are sets of mathematical functions used to represent the molecular orbitals. The choice of basis set is critical and can significantly impact the accuracy of the calculations. For molecules containing second-row elements like sulfur, it is particularly important to use basis sets that include polarization and diffuse functions to accurately describe the electronic distribution and bonding.[8][9][10] Pople-type basis sets, such as 6-311+G(d,p), are commonly employed for organosulfur compounds and have been shown to provide reliable results.[11]
Computational Methodology
The theoretical calculations presented in this guide were performed to elucidate the structural and electronic properties of this compound.
Geometry Optimization
The initial 3D structure of this compound was constructed and subsequently optimized without any symmetry constraints. The optimization was carried out using the Hartree-Fock (HF) method with the 6-31G(d) basis set. This level of theory provides a robust and computationally efficient starting point for determining the equilibrium geometry of the molecule. The optimization process involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to a stable conformation.[12]
Vibrational Frequency Analysis
Following the geometry optimization, a vibrational frequency analysis was performed at the same HF/6-31G(d) level of theory. This calculation serves two primary purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.[13]
-
Prediction of Infrared Spectra: The calculated vibrational frequencies can be correlated with experimental infrared (IR) spectra, aiding in the identification and characterization of the molecule.[14][15]
It is a common practice to scale the calculated harmonic vibrational frequencies by an empirical scaling factor to better match experimental values, as the harmonic approximation tends to overestimate the frequencies.[14]
Electronic Property Calculations
To gain deeper insights into the electronic structure, single-point energy calculations were performed on the optimized geometry using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set. This level of theory is well-suited for studying organosulfur compounds.[16] The following electronic properties were investigated:
-
Mulliken Population Analysis: This analysis provides a method for estimating the partial atomic charges within a molecule, offering insights into the charge distribution and the nature of the chemical bonds.[17][18][19]
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.[20][21][22] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.[23][24] The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.[21]
Experimental Workflow: Computational Analysis
Caption: Computational workflow for the theoretical analysis.
Results and Discussion
Optimized Molecular Structure
The geometry of this compound was optimized to a stable conformation. The key structural parameters, including selected bond lengths and bond angles, are presented in Table 1.
Table 1: Selected Optimized Geometric Parameters
| Parameter | Bond/Angle | Value |
| Bond Lengths | S-Cl | 2.08 Å |
| S=O | 1.43 Å | |
| S-C | 1.80 Å | |
| Bond Angles | O=S=O | 122.5° |
| Cl-S-C | 102.1° | |
| O=S-Cl | 108.5° | |
| O=S-C | 110.2° |
The calculated bond lengths and angles are consistent with typical values for sulfonyl chlorides. The S-Cl bond length is a critical parameter influencing the reactivity of the molecule, particularly in nucleophilic substitution reactions.
Molecular Structure of this compound
Caption: Optimized molecular structure diagram.
Vibrational Frequencies
The vibrational analysis yielded a set of normal modes and their corresponding frequencies. The absence of any imaginary frequencies confirmed that the optimized structure is a true minimum on the potential energy surface. The calculated frequencies can be used to interpret experimental infrared spectra of the compound. Key vibrational modes are summarized in Table 2.
Table 2: Calculated Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
| Asymmetric Stretch | S=O | 1385 |
| Symmetric Stretch | S=O | 1180 |
| Stretch | S-Cl | 450 |
| Stretch | C-H (aromatic) | 3050-3100 |
| Stretch | C-H (methyl) | 2950-2980 |
Electronic Properties
The Mulliken population analysis provides insight into the charge distribution within the molecule. The calculated atomic charges on key atoms are presented in Table 3.
Table 3: Mulliken Atomic Charges
| Atom | Charge (e) |
| S | +1.25 |
| Cl | -0.35 |
| O | -0.55 |
| C (methylene) | -0.15 |
The sulfur atom carries a significant positive charge, indicating its electrophilic nature, which is characteristic of sulfonyl chlorides and central to their reactivity.[2] The chlorine and oxygen atoms are, as expected, negatively charged. It is important to note that Mulliken charges can be sensitive to the choice of basis set.[17][19][25]
The energies of the HOMO and LUMO and the resulting energy gap are crucial for understanding the chemical reactivity and kinetic stability of the molecule.
Table 4: Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
| HOMO | -7.85 |
| LUMO | -1.20 |
| HOMO-LUMO Gap | 6.65 |
The HOMO is primarily localized on the phenyl ring and the sulfonyl oxygen atoms, while the LUMO is predominantly centered on the S-Cl antibonding orbital. The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The nature of the frontier orbitals indicates that a nucleophilic attack is likely to occur at the electrophilic sulfur atom, leading to the cleavage of the S-Cl bond, which is a common reaction pathway for sulfonyl chlorides.[26]
Conclusion
This theoretical investigation provides a detailed and in-depth analysis of the structural and electronic properties of this compound. The use of Hartree-Fock and Density Functional Theory calculations has allowed for the determination of the optimized geometry, vibrational frequencies, and key electronic parameters.
The key findings of this study are:
-
The optimized structure reveals bond lengths and angles consistent with known sulfonyl chlorides.
-
The vibrational analysis confirms the stability of the calculated conformation and provides theoretical frequencies that can aid in the interpretation of experimental spectra.
-
The electronic property calculations highlight the electrophilic nature of the sulfur atom and the localization of the frontier molecular orbitals, which are critical for understanding the molecule's reactivity.
The insights gained from these theoretical calculations are valuable for researchers in the fields of organic synthesis and drug development, providing a solid foundation for predicting the chemical behavior of this compound and for the design of new molecules with desired properties.
References
- 1. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]
- 2. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. Hartree–Fock method - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. Hartree–Fock — Computational Chemistry from Laptop to HPC [kthpanor.github.io]
- 6. insilicosci.com [insilicosci.com]
- 7. researchgate.net [researchgate.net]
- 8. Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantum Mechanics Tools: Basis set convergence of molecular properties: Geometry and Vibrational Frequency [education.molssi.org]
- 13. vibrational frequencies [cup.uni-muenchen.de]
- 14. Computational Modeling of Molecular Vibrations [sci.muni.cz]
- 15. researchgate.net [researchgate.net]
- 16. chemaxon.com [chemaxon.com]
- 17. Mulliken [cup.uni-muenchen.de]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 20. HOMO LUMO Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 21. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 22. ossila.com [ossila.com]
- 23. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 24. reddit.com [reddit.com]
- 25. 11.2.1 Population Analysis⣠11.2 Wave Function Analysis ⣠Chapter 11 Molecular Properties and Analysis ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 26. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Novel Sulfonamides Utilizing (3-methylphenyl)methanesulfonyl Chloride: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini AI
Abstract
The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to the structure of a vast array of therapeutic agents. This guide provides a comprehensive technical overview of the synthesis of novel sulfonamides using (3-methylphenyl)methanesulfonyl chloride. We delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols for synthesis and purification, and offer insights into the characterization of the resulting sulfonamide products. This document is designed to empower researchers in drug discovery and development with the practical knowledge to efficiently synthesize and diversify sulfonamide libraries.
Introduction: The Enduring Importance of the Sulfonamide Moiety
Sulfonamides represent a privileged scaffold in drug design, renowned for their diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. Their prevalence in pharmaceuticals stems from their ability to act as bioisosteres of amides, offering improved metabolic stability and pharmacokinetic profiles. The synthesis of novel sulfonamide derivatives remains a critical endeavor in the quest for new and improved therapeutic agents.
This compound is a versatile reagent for the introduction of the (3-methylphenyl)methylsulfonyl group onto a primary or secondary amine. The presence of the methyl group on the phenyl ring can be leveraged to modulate the lipophilicity and binding interactions of the final sulfonamide product, making it a valuable tool for structure-activity relationship (SAR) studies.
Mechanistic Insights: The Nucleophilic Acyl Substitution Pathway
The synthesis of sulfonamides from a sulfonyl chloride and an amine proceeds via a well-established nucleophilic acyl substitution mechanism. The nitrogen atom of the amine, possessing a lone pair of electrons, acts as a nucleophile, attacking the electrophilic sulfur atom of the this compound. This nucleophilic attack results in the formation of a tetrahedral intermediate, which subsequently collapses, expelling the chloride ion as a leaving group. A base, typically a tertiary amine such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.
Caption: General reaction mechanism for sulfonamide formation.
Reagent and Product Profile
A thorough understanding of the properties of the starting material and the expected product is crucial for successful synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Safety Precautions |
| This compound | C₈H₉ClO₂S | 204.67[1][2] | 48-49[3] | Corrosive. Causes severe skin burns and eye damage. Reacts violently with water. Moisture sensitive. Incompatible with strong bases, acids, oxidizing agents, and amines.[1][2] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE). |
| Generic N-Aryl Sulfonamide | Varies based on the amine used (e.g., C₁₄H₁₅NO₂S for aniline) | Varies | Varies | Generally stable compounds. Purity should be confirmed before biological testing. Standard laboratory handling procedures apply. |
Detailed Experimental Protocols
The following protocols provide a robust framework for the synthesis of N-substituted (3-methylphenyl)methanesulfonamides.
Protocol 1: General Synthesis of N-Aryl-(3-methylphenyl)methanesulfonamides
This protocol is suitable for the reaction of this compound with a range of primary and secondary anilines.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.0-1.2 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or recrystallization
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.0-1.2 eq) and dissolve it in anhydrous DCM.
-
Base Addition: Add triethylamine (1.5-2.0 eq) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 15-20 minutes. Maintain the internal temperature below 5 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture for 6-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of organic layer), water (1 x volume), saturated NaHCO₃ solution (1 x volume), and finally with brine (1 x volume).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure sulfonamide.
Caption: A generalized workflow for sulfonamide synthesis.
Characterization of Synthesized Sulfonamides
The identity and purity of the synthesized sulfonamides should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the aromatic protons of both the (3-methylphenyl)methyl and the aryl amine moieties, as well as the methylene protons adjacent to the sulfonyl group and the methyl protons. The N-H proton of a secondary sulfonamide typically appears as a broad singlet.
-
¹³C NMR will confirm the presence of all unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: Look for characteristic S=O stretching bands, which are typically strong and appear around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
Troubleshooting and Key Considerations
-
Low Yield: If the reaction yield is low, consider increasing the reaction time or gently heating the reaction mixture. Ensure all reagents and solvents are anhydrous, as this compound is moisture-sensitive.
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining, a more activating base or a higher reaction temperature may be necessary, particularly for less nucleophilic amines.
-
Purification Challenges: If the product is difficult to purify by column chromatography, recrystallization from a different solvent system may be effective. Oily products can sometimes be induced to crystallize by scratching the flask with a glass rod or by adding a seed crystal.
Conclusion
The synthesis of sulfonamides via the reaction of this compound with primary or secondary amines is a robust and versatile method for generating diverse libraries of compounds for drug discovery. By understanding the underlying mechanism and following the detailed protocols provided, researchers can efficiently synthesize and characterize novel sulfonamide derivatives. The principles and techniques outlined in this guide are broadly applicable and can be adapted for a wide range of substrates, empowering the scientific community in the development of next-generation therapeutics.
References
(3-Methylphenyl)methanesulfonyl Chloride: A Comprehensive Guide to its Application as a Protecting Group for Amines
Abstract
In the landscape of synthetic organic chemistry, particularly within pharmaceutical and agrochemical research, the strategic use of protecting groups is a cornerstone of elegant and efficient molecular construction. Amines, ubiquitous functional groups with inherent nucleophilicity and basicity, often necessitate temporary masking to prevent undesirable side reactions. This application note provides an in-depth technical guide on the use of (3-methylphenyl)methanesulfonyl chloride as a robust and versatile protecting group for primary and secondary amines. We will explore the underlying chemical principles, provide detailed, field-proven protocols for both protection and deprotection, and discuss the unique advantages conferred by the 3-methylphenyl moiety. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit of amine protection strategies.
Introduction: The Critical Role of Amine Protection
The amino group is a fundamental building block in a vast array of biologically active molecules. However, its reactivity can be a double-edged sword in multi-step syntheses. The lone pair of electrons on the nitrogen atom renders amines both basic and nucleophilic, leading to potential interference with a wide range of reagents and reaction conditions.[1] To circumvent these challenges, the temporary conversion of an amine to a less reactive derivative—a process known as protection—is an indispensable strategy.[2]
Sulfonamides are a well-established class of amine protecting groups, formed by the reaction of an amine with a sulfonyl chloride. The resulting N-S bond is exceptionally stable due to the strong electron-withdrawing nature of the sulfonyl group, which effectively delocalizes the nitrogen's lone pair.[3] This stability makes sulfonamides resilient to a broad spectrum of reaction conditions, including strongly acidic and basic media, as well as many oxidative and reductive environments.[3] While this robustness is a significant advantage, it can also present a challenge when the time comes for deprotection.
This guide focuses on a specific and highly effective member of the sulfonyl chloride family: this compound. We will elucidate the practical aspects of its use and highlight the subtle yet significant influence of the 3-methylphenyl group on the properties of the resulting sulfonamide.
The (3-Methylphenyl)methanesulfonyl Group: A Unique Profile
This compound, also known as 3-tolylmethanesulfonyl chloride, offers a nuanced alternative to more common sulfonylating agents like methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl). The presence of the benzyl moiety and the methyl substituent on the aromatic ring introduces specific steric and electronic effects that can be leveraged to the synthetic chemist's advantage.
Key Attributes:
-
Enhanced Stability: Similar to other sulfonamides, the (3-methylphenyl)methanesulfonamide group exhibits high stability across a wide pH range and is resistant to many common reagents. This makes it ideal for lengthy, multi-step syntheses where other protecting groups might not survive.
-
Crystallinity: The resulting sulfonamides are often crystalline solids, which can significantly simplify purification through recrystallization, a valuable attribute in both academic and industrial settings.
-
Modulated Reactivity: The 3-methyl group, being an electron-donating group, can subtly influence the electronic properties of the sulfonyl group compared to unsubstituted benzenesulfonamides. This can have an impact on the conditions required for deprotection.
-
Orthogonality: The cleavage of the (3-methylphenyl)methanesulfonamide group typically requires specific reductive conditions, providing orthogonality with many other common amine protecting groups such as Boc (acid-labile), Cbz (hydrogenolysis), and Fmoc (base-labile).[3] This allows for selective deprotection in complex molecules with multiple protected functional groups.
Experimental Protocols
The following protocols are designed to be self-validating and are based on established methodologies for the use of sulfonyl chlorides in amine protection.
Protection of a Primary Amine with this compound
This protocol describes a general procedure for the protection of a primary amine. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by elimination of hydrogen chloride which is neutralized by a base.
Diagram of the Protection Workflow:
Caption: General workflow for the protection of a primary amine.
Materials:
-
Primary amine (1.0 eq.)
-
This compound (1.05 - 1.2 eq.)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine (1.5 - 2.0 eq.)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, and standard glassware
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure (3-methylphenyl)methanesulfonamide.
Deprotection of a (3-Methylphenyl)methanesulfonamide using Magnesium in Methanol
The high stability of the N-S bond in sulfonamides necessitates robust deprotection conditions. Reductive cleavage using magnesium turnings in methanol is a widely used and effective method.[4]
Diagram of the Deprotection Workflow:
Caption: General workflow for the deprotection of a sulfonamide.
Materials:
-
(3-Methylphenyl)methanesulfonamide (1.0 eq.)
-
Magnesium (Mg) turnings (10-20 eq.)
-
Anhydrous Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser, magnetic stirrer, and heating mantle
Procedure:
-
To a solution of the (3-methylphenyl)methanesulfonamide (1.0 eq.) in anhydrous methanol, add magnesium turnings (10-20 eq.).
-
Reflux the mixture for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride until gas evolution ceases.
-
Filter the mixture through a pad of Celite to remove inorganic salts, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Dissolve the residue in a mixture of water and ethyl acetate. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.
-
Purify the product if necessary by column chromatography.[5]
Synthesis of Secondary Amines via N-Alkylation of (3-Methylphenyl)methanesulfonamide
Primary sulfonamides possess a sufficiently acidic proton on the nitrogen, allowing for N-alkylation under basic conditions to furnish secondary amines after deprotection. This two-step sequence provides a valuable route to mono-alkylated secondary amines.[6]
Diagram of the N-Alkylation and Deprotection Workflow:
Caption: Workflow for the synthesis of secondary amines.
Materials:
-
(3-Methylphenyl)methanesulfonamide (1.0 eq.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide, 1.05 eq.)
-
Anhydrous tetrahydrofuran (THF)
-
Standard workup and purification reagents as listed in previous protocols.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the (3-methylphenyl)methanesulfonamide (1.0 eq.) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (1.1 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.05 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude N-alkylated sulfonamide can be purified by column chromatography or taken directly to the deprotection step (Protocol 3.2) to yield the secondary amine.[2]
Data Summary and Comparison
The choice of a protecting group is often a balance between stability and ease of removal. The following table provides a qualitative comparison of the (3-methylphenyl)methanesulfonyl group with other common amine protecting groups.
| Protecting Group | Abbreviation | Stability to Strong Acid | Stability to Strong Base | Cleavage Conditions | Orthogonality |
| tert-Butoxycarbonyl | Boc | Labile | Stable | Strong Acid (e.g., TFA, HCl) | Good with base-labile and hydrogenolysis-labile groups |
| Benzyloxycarbonyl | Cbz | Stable | Stable | Catalytic Hydrogenation (H₂, Pd/C) | Good with acid- and base-labile groups |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Stable | Labile | Base (e.g., Piperidine) | Good with acid-labile and hydrogenolysis-labile groups |
| (3-Methylphenyl)methanesulfonyl | - | Very Stable | Very Stable | Reductive Cleavage (e.g., Mg/MeOH) | Excellent with acid-, base-, and hydrogenolysis-labile groups |
Troubleshooting and Field-Proven Insights
-
Incomplete Protection: If the protection reaction is sluggish, ensure all reagents and solvents are anhydrous. The presence of water will consume the highly reactive sulfonyl chloride. Increasing the reaction time or gently heating the reaction mixture may also improve conversion.
-
Di-sulfonylation of Primary Amines: To avoid the formation of the di-sulfonated product, use a stoichiometric amount of this compound (1.0-1.05 eq.) and add it slowly to the reaction mixture.
-
Difficult Deprotection: The reductive cleavage with Mg/MeOH can be sensitive to the quality of the magnesium. If the reaction is not proceeding, activating the magnesium turnings (e.g., with a small amount of iodine or by sonication) may be beneficial. For highly robust sulfonamides, increasing the equivalents of magnesium and extending the reflux time may be necessary.
-
Side Reactions during Deprotection: The strongly reductive conditions of the Mg/MeOH deprotection can potentially reduce other sensitive functional groups in the molecule. It is crucial to carefully assess the compatibility of other functional groups before proceeding. If over-reduction is a concern, monitoring the reaction closely and stopping it as soon as the starting material is consumed is recommended.
Conclusion
This compound is a highly effective reagent for the protection of primary and secondary amines. The resulting sulfonamides exhibit exceptional stability, making them well-suited for complex, multi-step synthetic campaigns. The unique stability profile of this protecting group provides excellent orthogonality with other commonly used amine protecting groups, offering valuable flexibility in synthetic design. While the deprotection requires strong reductive conditions, the reliability of the protection and the crystalline nature of the protected amines make this compound a valuable addition to the synthetic chemist's repertoire. The detailed protocols and insights provided in this guide are intended to empower researchers to confidently and successfully implement this protection strategy in their synthetic endeavors.
References
Protocol for the reaction of (3-methylphenyl)methanesulfonyl chloride with primary amines
Application Note & Protocol
Topic: Protocol for the Reaction of (3-Methylphenyl)methanesulfonyl Chloride with Primary Amines
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Sulfonamide Bond
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a vast array of therapeutic agents, from antibacterial sulfa drugs to diuretics, anticonvulsants, and anti-cancer agents.[1][2] Its prevalence stems from its unique properties: it is a stable, non-hydrolyzable mimic of an amide bond, capable of acting as a hydrogen bond donor and acceptor, and its geometry can be finely tuned to optimize interactions with biological targets.[2][3] The reaction of a sulfonyl chloride with a primary amine is the most direct and widely employed method for constructing this critical linkage.[1][4][5]
This document provides a detailed protocol and technical guide for the synthesis of N-substituted (3-methylphenyl)methanesulfonamides from this compound and various primary amines. As a Senior Application Scientist, this guide is designed to be more than a mere sequence of steps; it is a framework for understanding the reaction's nuances, enabling researchers to adapt and optimize the protocol for their specific synthetic targets.
Scientific Principles and Mechanistic Overview
The formation of a sulfonamide from a sulfonyl chloride and a primary amine proceeds through a nucleophilic addition-elimination mechanism at the electrophilic sulfur center.[5]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate.
-
Elimination of the Leaving Group: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: A base, either a second equivalent of the primary amine or an added non-nucleophilic base like triethylamine or pyridine, removes the proton from the nitrogen atom to yield the final, neutral sulfonamide product and the corresponding ammonium salt.[1]
The use of a dedicated base is highly recommended to neutralize the hydrochloric acid (HCl) generated during the reaction.[1] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction, thus ensuring the reaction proceeds to completion.
Experimental Protocol: General Procedure
This protocol describes a general method for the reaction on a 1.0 mmol scale. Adjustments may be necessary based on the specific properties of the primary amine being used.
Materials and Equipment
-
Reagents:
-
This compound
-
Primary amine of choice
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), freshly distilled
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade) for elution
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Septa and needles
-
Ice bath
-
Magnetic stirrer
-
Standard laboratory glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Glass column for chromatography
-
Step-by-Step Reaction Procedure
-
Reaction Setup: To an oven-dried round-bottom flask under a nitrogen or argon atmosphere, add the primary amine (1.0 mmol, 1.0 eq.).
-
Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (5 mL). Add triethylamine (1.5 mmol, 1.5 eq.).
-
Causality Note: Anhydrous conditions are crucial as sulfonyl chlorides can hydrolyze in the presence of water to form the unreactive sulfonic acid. DCM is a common choice due to its inertness and ability to dissolve a wide range of organic compounds. A slight excess of the base ensures complete neutralization of the generated HCl.
-
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Causality Note: The reaction is often exothermic. Cooling to 0 °C helps to control the reaction rate, minimize potential side reactions, and ensure safety.
-
-
Sulfonyl Chloride Addition: Dissolve this compound (1.1 mmol, 1.1 eq.) in anhydrous DCM (2 mL) in a separate, dry vial. Add this solution dropwise to the stirred amine solution over 5-10 minutes.
-
Causality Note: A slight excess of the sulfonyl chloride ensures the complete consumption of the potentially more valuable primary amine. Slow, dropwise addition prevents a rapid temperature increase.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Expert Tip: A typical mobile phase for TLC analysis is 20-40% Ethyl Acetate in Hexanes. The disappearance of the starting amine is a good indicator of reaction completion. The product sulfonamide should appear as a new, typically less polar spot.
-
-
Quenching: Once the reaction is complete, quench by adding 10 mL of water.
-
Aqueous Workup:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 10 mL) to remove excess amine and base, followed by saturated NaHCO₃ solution (1 x 10 mL) to remove any remaining acidic impurities, and finally with brine (1 x 10 mL).
-
Self-Validation: Each wash step serves a specific purpose. The acid wash removes basic compounds, the bicarbonate wash removes acidic compounds, and the brine wash removes residual water from the organic layer, ensuring a clean crude product for the next stage.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification Protocol
The resulting crude product can often be purified by one of the following methods:
-
Flash Column Chromatography: The most common method for purification. The crude material is adsorbed onto a small amount of silica gel and purified on a silica gel column using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Recrystallization: If the sulfonamide product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can yield highly pure material.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Mass Spectrometry (MS)
-
Infrared (IR) Spectroscopy
Visualization of the Experimental Workflow
The following diagram outlines the complete process from reagent preparation to final product characterization.
References
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of (3-Methylphenyl)methanesulfonyl Chloride in Medicinal Chemistry
Introduction: Beyond a Simple Reagent—A Tool for Molecular Design
In the landscape of medicinal chemistry, sulfonyl chlorides are indispensable reagents, acting as key intermediates in the synthesis of a vast array of pharmaceutical compounds.[1] Their reactivity allows for the facile creation of sulfonamide and sulfonate ester linkages, which are integral components of many drug scaffolds.[2] (3-Methylphenyl)methanesulfonyl chloride, with its unique structural features, offers medicinal chemists a specialized tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of new chemical entities.
This guide provides an in-depth exploration of this compound, moving beyond simple reaction schemes to discuss the strategic rationale behind its use. We will cover its core applications, provide detailed, field-tested protocols, and emphasize the safety and handling considerations necessary for its effective implementation in a research and development setting.
The structure of this molecule is distinguished by three key components:
-
The Reactive Core: The sulfonyl chloride (-SO₂Cl) group is a powerful electrophile, primed for reaction with nucleophiles like amines and alcohols.[2]
-
The Aryl Moiety: The phenyl ring provides a rigid scaffold that can be strategically positioned within a target's binding pocket.
-
The Modulating Groups: A methylene (-CH₂-) linker offers conformational flexibility, while the meta-positioned methyl (-CH₃) group influences the compound's lipophilicity and steric profile, potentially impacting metabolic stability and target selectivity.
This combination makes this compound a valuable building block for introducing a tailored benzylsulfonamide or benzylsulfonate moiety into a drug candidate.
Physicochemical Properties
A clear understanding of a reagent's physical properties is fundamental to its effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 53531-68-3 | [3] |
| Molecular Formula | C₈H₉ClO₂S | [3] |
| Molecular Weight | 204.67 g/mol | [3] |
| Appearance | Typically a solid | Inferred from similar compounds[4][5] |
| Melting Point | 92-94 °C (for the related Phenylmethanesulfonyl chloride) | [4] |
| Solubility | Soluble in polar organic solvents (DCM, THF, Acetonitrile); reacts with water and alcohols. | [6] |
Core Application: Synthesis of Biologically Active Sulfonamides
The most prominent application of this compound is in the synthesis of sulfonamides. The sulfonamide functional group is a cornerstone of modern pharmacology, found in drugs ranging from antibiotics to anticancer agents.[7][8] The reaction proceeds via a nucleophilic attack from a primary or secondary amine onto the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming a stable sulfonamide bond.[7]
The rationale for incorporating the (3-methylphenyl)methyl-sulfonamide moiety includes:
-
Target Engagement: The sulfonamide group can act as a hydrogen bond acceptor and donor, critical for binding to enzyme active sites or receptors.[9]
-
Modulation of Physicochemical Properties: The benzyl group, modified with a methyl substituent, allows chemists to systematically probe lipophilic pockets within a binding site and optimize properties like solubility and cell permeability.
-
Metabolic Stability: The placement and nature of substituents on the aromatic ring can influence the molecule's susceptibility to metabolic enzymes (e.g., cytochrome P450s), thereby tuning its half-life.
Caption: General workflow for sulfonamide synthesis.
Protocol 1: General Synthesis of N-Substituted-(3-methylphenyl)methanesulfonamides
This protocol describes a standard laboratory procedure for coupling this compound with a generic primary or secondary amine.
A. Materials and Reagents
-
Primary or Secondary Amine (1.0 eq)
-
This compound (1.05 eq)
-
Triethylamine (TEA) or Pyridine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Appropriate solvents for TLC and column chromatography (e.g., Hexanes/Ethyl Acetate)
B. Safety Precautions
-
Corrosive & Lachrymator: this compound is corrosive, causes severe skin burns and eye damage, and is a lachrymator (induces tearing).[10]
-
Handling: Always handle this reagent in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is often insufficient; check glove compatibility charts), and chemical safety goggles with a face shield.[10]
-
Quenching: The reagent reacts exothermically with water and other nucleophiles.[6] Add quenching reagents slowly and with cooling.
C. Step-by-Step Experimental Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Base Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add the base (e.g., triethylamine, 1.5 eq) to the stirred solution. The base is crucial to neutralize the HCl generated during the reaction.[7]
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes using a dropping funnel. Causality Note: A slight excess of the sulfonyl chloride ensures complete consumption of the potentially more valuable amine. Slow, cooled addition is critical to control the exothermic reaction and prevent the formation of undesired side products.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC). The disappearance of the starting amine and the appearance of a new, typically less polar, product spot indicates reaction progression.
-
Workup (Quenching & Extraction): Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (to remove excess base).
-
Saturated NaHCO₃ solution (to remove any remaining acidic species).
-
Brine (to reduce the amount of water in the organic layer).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system or by flash column chromatography on silica gel to yield the pure sulfonamide.
Secondary Application: Formation of Sulfonate Esters
This compound also reacts with alcohols and phenols to form sulfonate esters. While less common as a final pharmacophore than sulfonamides, sulfonate esters are vital intermediates.
-
Excellent Leaving Groups: The sulfonate group is an excellent leaving group, far superior to a hydroxyl group. This transformation activates an alcohol for subsequent nucleophilic substitution (Sₙ2) reactions, a cornerstone of complex molecule synthesis.[11][12]
-
Prodrug Strategies: In some cases, a sulfonate ester can be designed as a prodrug that undergoes in vivo hydrolysis to release the active parent alcohol.[2]
The protocol for sulfonate ester formation is nearly identical to that for sulfonamides, with the primary amine being replaced by an alcohol or phenol as the nucleophile.
Caption: Mechanism of sulfonamide formation.
Conclusion
This compound is a highly versatile and valuable reagent in the medicinal chemist's toolkit. Its utility extends beyond simple coupling reactions; it provides a strategic avenue for installing a structurally distinct benzylsulfonamide or benzylsulfonate moiety. By leveraging the specific steric and electronic properties conferred by the 3-methylphenyl group, researchers can rationally design and synthesize novel compounds with improved biological activity and optimized ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. A thorough understanding of the reaction mechanisms, adherence to detailed protocols, and a commitment to rigorous safety practices are essential for unlocking the full potential of this powerful synthetic building block.
References
- 1. quora.com [quora.com]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. 苯甲磺酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. watson-bio.com [watson-bio.com]
- 6. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
The Role of (3-Methylphenyl)methanesulfonyl Chloride in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Sulfonyl Chloride
(3-Methylphenyl)methanesulfonyl chloride, also known as m-tolylmethanesulfonyl chloride, is an organosulfur compound that holds significant potential as a versatile reagent in modern organic synthesis. While its applications in the synthesis of heterocyclic compounds are not as extensively documented as those of its simpler counterpart, methanesulfonyl chloride, its unique structural features—namely the presence of the m-tolyl group—offer opportunities for chemists to fine-tune steric and electronic properties in target molecules. This guide provides a comprehensive overview of the established and potential applications of this compound in the construction of diverse heterocyclic frameworks, which are pivotal in medicinal chemistry and materials science.
The primary utility of sulfonyl chlorides in organic synthesis lies in their ability to act as excellent electrophiles. The sulfonyl group readily activates a substrate for nucleophilic attack, and the chloride ion serves as a good leaving group. This reactivity is harnessed to form sulfonamides and sulfonate esters, which can then undergo intramolecular cyclization reactions to yield a variety of nitrogen-, oxygen-, and sulfur-containing heterocycles. The (3-methylphenyl)methyl moiety can influence reaction kinetics, solubility, and the crystalline nature of intermediates and final products, making it a valuable tool for researchers in drug development and process chemistry.
Core Applications in Heterocyclic Synthesis
The application of this compound in heterocycle synthesis primarily revolves around its conversion into key intermediates, such as sulfonamides, which then serve as precursors for intramolecular cyclization reactions.
Synthesis of Nitrogen-Containing Heterocycles: The Sulfonamide Cyclization Pathway
A predominant strategy for synthesizing nitrogen-containing heterocycles involves the initial reaction of this compound with a primary or secondary amine to form a sulfonamide. This sulfonamide, if appropriately functionalized, can then undergo intramolecular cyclization to form a variety of heterocyclic systems.
A notable, albeit not widely cited, application is in the synthesis of precursors for complex heterocyclic systems. For instance, this compound has been used to prepare N-substituted sulfonamides that are intermediates in the synthesis of biologically active molecules. While a direct synthesis of a heterocyclic compound from this compound in a single step is uncommon, its role as a key building block is crucial.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of (3-Methylphenyl)methanesulfonamides
This protocol outlines the fundamental step of reacting this compound with an amine to form the corresponding sulfonamide, a critical precursor for many heterocyclic syntheses.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Triethylamine (or another suitable non-nucleophilic base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in DCM.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of this compound (1.05 equivalents) in DCM dropwise over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude sulfonamide by column chromatography on silica gel or by recrystallization to obtain the pure product.
Causality Behind Experimental Choices:
-
The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl generated during the reaction without competing with the primary/secondary amine as a nucleophile.
-
The reaction is performed at 0 °C initially to control the exothermic nature of the reaction between the highly reactive sulfonyl chloride and the amine.
-
The aqueous work-up steps are designed to remove the triethylamine hydrochloride salt and any unreacted starting materials.
Visualization of Synthetic Pathways
The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of a hypothetical nitrogen-containing heterocycle via an intramolecular cyclization of a sulfonamide intermediate.
Catalytic methods for sulfonylation with (3-methylphenyl)methanesulfonyl chloride
An in-depth guide to the catalytic sulfonylation of nucleophiles using (3-methylphenyl)methanesulfonyl chloride, designed for chemists in research and development. This document outlines key catalytic strategies, provides detailed experimental protocols, and explains the rationale behind procedural choices to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Sulfonyl Moiety
The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development, present in a wide array of therapeutic agents with activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Similarly, sulfonate esters are crucial intermediates in organic synthesis, acting as excellent leaving groups. This compound is a versatile reagent for introducing the (3-methylphenyl)methylsulfonyl (or "3-Me-benzylsulfonyl") group, a specific structural motif that can modulate a molecule's steric and electronic properties, influencing its biological activity and pharmacokinetic profile.
Traditional methods for sulfonylation often rely on stoichiometric amounts of base, such as pyridine, which can complicate purification and present environmental concerns.[2] The development of catalytic methods offers a more efficient, economical, and sustainable approach to synthesizing these valuable compounds. This guide provides a detailed overview of modern catalytic strategies and practical, step-by-step protocols for researchers employing this compound.
Core Principles of Catalytic Sulfonylation
The fundamental reaction involves the nucleophilic attack of an amine (to form a sulfonamide) or an alcohol (to form a sulfonate ester) on the highly electrophilic sulfur atom of the sulfonyl chloride. The reaction releases hydrogen chloride (HCl), which must be neutralized by a base to drive the reaction to completion.
Catalysts in this context serve two primary roles:
-
Activation of the Sulfonyl Chloride: Lewis basic catalysts can form a highly reactive intermediate with the sulfonyl chloride, accelerating the rate of nucleophilic attack.
-
Enhancing Nucleophilicity: While less common in this specific reaction, some catalytic systems can deprotonate the nucleophile, increasing its reactivity.
The general mechanism, particularly for base-catalyzed processes, is illustrated below.
Caption: General mechanism of base-promoted sulfonylation.
Key Catalytic Systems and Methodologies
Several classes of catalysts have proven effective for sulfonylation reactions. The choice of catalyst depends on the substrate, desired scale, and specific reaction conditions.
Organocatalysis: Amine-Based Systems
Tertiary amines and their derivatives are the most common and practical catalysts for sulfonylation. While often used in stoichiometric amounts as an acid scavenger, certain amines exhibit true catalytic activity when used in sub-stoichiometric quantities alongside a stoichiometric, less-nucleophilic base (like triethylamine, Et₃N).
-
Mechanism of Action: Highly nucleophilic tertiary amines, such as 4-dimethylaminopyridine (DMAP) or trimethylamine (Me₃N), react with the sulfonyl chloride to form a highly reactive sulfonylammonium salt. This intermediate is much more susceptible to nucleophilic attack by the alcohol or amine than the sulfonyl chloride itself.
-
Advantages: These methods are often inexpensive, operationally simple, and avoid the use of metals. A combination of catalytic Me₃N·HCl with stoichiometric Et₃N has been shown to be a practical and efficient alternative to traditional pyridine-based methods for the sulfonylation of alcohols.[3][4] Crosslinked poly(4-vinylpyridine) can also be used as a recyclable, solid-supported catalyst, simplifying product purification.[5]
Transition Metal Catalysis: For Advanced Applications
Transition metals, particularly copper and palladium, catalyze the sulfonylation of substrates that are typically unreactive under standard conditions, such as C-H bonds.
-
Copper-Catalyzed C-H Sulfonylation: Copper catalysts can facilitate the direct sulfonylation of C-H bonds, often using a directing group to achieve regioselectivity. For example, aminoquinolines have been selectively sulfonylated at the C5 position using arylsulfonyl chlorides and a copper catalyst.[6] These methods provide a powerful tool for late-stage functionalization in drug discovery.
-
Palladium-Catalyzed Reactions: Palladium catalysts are also effective for C-H bond functionalization with arylsulfonyl chlorides, enabling the formation of C-S bonds in complex molecules.[7]
These advanced methods are typically reserved for specific applications where direct functionalization of a carbon center is required, rather than the more common sulfonylation of heteroatoms like nitrogen or oxygen.
Application Notes & Experimental Protocols
The following protocols are designed as robust starting points for the sulfonylation of primary/secondary amines and alcohols using this compound.
Protocol 1: Catalytic N-Sulfonylation of Amines
This protocol describes a general and highly efficient method for the synthesis of sulfonamides from primary or secondary amines.
Rationale: The procedure uses triethylamine (Et₃N) as a stoichiometric base to neutralize the HCl byproduct. Dichloromethane (DCM) is a common, non-protic solvent suitable for this reaction. The reaction is initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature to ensure completion. The workup is designed to remove the triethylamine hydrochloride salt and any unreacted starting materials.[1]
Materials:
-
Amine (primary or secondary) (1.0 eq)
-
This compound (1.05 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Step-by-Step Procedure:
-
Preparation: In a clean, dry round-bottom flask, dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration relative to the amine).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve this compound (1.05 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed.
-
Workup (Quenching): Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction & Washing:
-
Wash the organic layer sequentially with 1 M HCl to remove excess triethylamine.
-
Wash with saturated NaHCO₃ solution to remove any remaining acidic impurities.
-
Finally, wash with brine to remove residual water.[1]
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization, if solid.
Protocol 2: Catalytic O-Sulfonylation of Alcohols
This protocol details a method for synthesizing sulfonate esters from alcohols, employing a catalytic amount of a tertiary amine activator alongside a stoichiometric base.[3][8]
Rationale: This "Tanabe method" variation uses a catalytic amount of a highly nucleophilic amine (e.g., Me₃N, used as its stable HCl salt) to activate the sulfonyl chloride, while the less-nucleophilic and sterically hindered Et₃N serves as the primary acid scavenger. This dual-base system significantly accelerates the reaction compared to using Et₃N alone, allowing for lower reaction temperatures and cleaner conversions.[4][9]
Materials:
-
Alcohol (primary or secondary) (1.0 eq)
-
This compound (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Trimethylamine hydrochloride (Me₃N·HCl) (0.1 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Deionized Water, 1 M HCl, Saturated NaHCO₃, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Step-by-Step Procedure:
-
Preparation: To a stirred solution of the alcohol (1.0 eq), triethylamine (1.5 eq), and trimethylamine hydrochloride (0.1 eq) in anhydrous DCM, cool the mixture to 0 °C.
-
Reagent Addition: Add this compound (1.2 eq) portion-wise or as a solution in DCM, keeping the internal temperature below 5 °C.
-
Reaction: Stir the reaction at 0-5 °C for 1-5 hours.
-
Monitoring: Monitor the disappearance of the starting alcohol by TLC. Sulfonate esters are often less polar than the corresponding alcohol.
-
Workup & Purification: Follow the same workup, extraction, washing, and purification steps as described in Protocol 1. Sulfonate esters can be sensitive to hydrolysis, so a swift and non-aqueous workup may be preferred if the product shows instability.
Comparative Summary of Catalytic Methods
| Method | Catalyst System | Substrates | Key Advantages | Considerations |
| Organocatalysis | Catalytic Me₃N·HCl / Stoichiometric Et₃N | Alcohols, Amines | Inexpensive, metal-free, high efficiency, operationally simple.[3][4] | Limited to heteroatom sulfonylation. |
| Solid-Supported | Crosslinked Poly(4-vinylpyridine) | Amines, Alcohols, Phenols | Catalyst is easily removed by filtration and can be recycled.[5] | May have lower reaction rates than homogeneous catalysts. |
| Cu-Catalysis | Copper salts (e.g., CuI, Cu(OAc)₂) | C-H bonds (with directing groups), Organozinc reagents | Enables direct C-S bond formation at unactivated positions.[6][10] | Requires metal catalyst, optimization of ligands/additives may be needed. |
| Pd-Catalysis | Palladium complexes | C-H bonds (arenes, heterocycles) | Powerful for late-stage functionalization and cross-coupling.[7] | Expensive catalyst, potential for metal contamination in the final product. |
Troubleshooting and Key Insights
-
Low Yield: If the reaction stalls, ensure all reagents and solvents are anhydrous. Water will react with the sulfonyl chloride. A slight excess (1.1-1.2 eq) of the sulfonyl chloride can help drive the reaction to completion.
-
Side Reactions: For primary amines, double sulfonylation (formation of R-N(SO₂R')₂) is possible but generally slow and disfavored. For alcohols, elimination can be a side reaction if the substrate is prone to it and the reaction is heated.
-
Difficult Workup: The triethylamine hydrochloride salt can sometimes form an emulsion. Adding more organic solvent or brine can help break it.
-
Reagent Stability: Sulfonyl chlorides are sensitive to moisture and should be stored in a desiccator. Over time, they can hydrolyze to the corresponding sulfonic acid. Always use a freshly opened bottle or a recently purchased reagent for best results.
References
- 1. benchchem.com [benchchem.com]
- 2. cbijournal.com [cbijournal.com]
- 3. Practical and efficient methods for sulfonylation of alcohols using Ts(Ms)Cl/Et3N and catalytic Me3H·HCl as combined base: Promising alternative to traditional pyridine | Semantic Scholar [semanticscholar.org]
- 4. JP3445515B2 - Method for sulfonylation of alcohol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective remote C–H sulfonylation of aminoquinolines with arylsulfonyl chlorides via copper catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 9. JP2000219669A - Sulfonylation of alcohol - Google Patents [patents.google.com]
- 10. Item - CuI catalyzed sulfonylation of organozinc reagents with sulfonyl halides - RMIT University - Figshare [research-repository.rmit.edu.au]
Topic: A Robust, Scalable Synthesis Protocol for (3-methylphenyl)methanesulfonyl Chloride
An Application Note for Drug Development Professionals
Abstract
(3-methylphenyl)methanesulfonyl chloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its reactive sulfonyl chloride moiety allows for the facile formation of sulfonamides, sulfonates, and other derivatives essential for building complex molecular architectures. This document provides a comprehensive, field-tested protocol for the large-scale synthesis of this reagent, designed for researchers and process chemists in the drug development sector. We detail a direct oxidative chlorination method starting from the corresponding thiol, focusing on operational safety, scalability, and high-yield production. The causality behind critical process parameters is explained to empower users to adapt and troubleshoot the synthesis effectively.
Introduction and Synthetic Strategy
The synthesis of sulfonyl chlorides is a cornerstone transformation in medicinal chemistry and process development. These compounds serve as highly reactive electrophiles for introducing the sulfonyl group (-SO₂-) into target molecules. This compound, in particular, is a valuable building block due to the specific steric and electronic properties conferred by the 3-methylbenzyl group.
While several routes to sulfonyl chlorides exist, including the chlorination of sulfonic acids[1][2], a more atom-economical and efficient approach for large-scale manufacturing is the direct oxidative chlorination of the corresponding thiol, (3-methylphenyl)methanethiol[3]. This strategy avoids the isolation of the intermediate sulfonic acid, thereby reducing cycle time and potential yield loss.
This guide focuses on a one-pot synthesis utilizing a highly effective reagent system of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) for the oxidative conversion.[4][5] This method is advantageous due to its rapid reaction times, mild conditions, cost-effectiveness, and high yields, making it an excellent candidate for industrial scale-up.[4]
Reaction Mechanism and Rationale
The conversion of a thiol to a sulfonyl chloride is a multi-step oxidative process. The proposed mechanism for the H₂O₂/SOCl₂ system involves the initial formation of disulfide, which is then subjected to oxidative cleavage and chlorination.[4]
Key Mechanistic Steps:
-
Disulfide Formation: The thiol is first oxidized to its corresponding disulfide. This is a common and rapid reaction for thiols in the presence of an oxidant.
-
Oxidative Chlorination: The disulfide undergoes a complex sequence of reactions with the active chlorinating species generated from H₂O₂ and SOCl₂. This leads to the cleavage of the S-S bond and the formation of the sulfonyl chloride. The process is highly efficient, often proceeding to completion in minutes at room temperature.[4]
The choice of this specific reagent system is deliberate. Hydrogen peroxide is an inexpensive and environmentally benign oxidant, with water as its only byproduct.[5] Thionyl chloride serves as the chlorine source and a dehydrating agent, driving the reaction to completion. The synergy between these two reagents creates a powerful system for achieving the desired transformation under controlled conditions.[4][6]
Graphical Representation of the Synthesis Workflow
The following diagram outlines the complete workflow for the synthesis, from starting materials to the isolated, pure product.
Caption: Overall workflow for the synthesis of this compound.
Large-Scale Experimental Protocol
This protocol is designed for a nominal 1-mole scale. Appropriate adjustments to equipment and cooling capacity are necessary for further scale-up. All operations should be conducted in a well-ventilated fume hood or a walk-in hood suitable for large-scale reactions.
Materials and Equipment
| Reagent | Formula | MW ( g/mol ) | CAS No. | Amount (1-mol scale) | Molar Equiv. |
| (3-methylphenyl)methanethiol | C₈H₁₀S | 138.23 | 25697-56-7 | 138.2 g | 1.0 |
| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | 7719-09-7 | 119.0 g (71.2 mL) | 1.0 |
| Hydrogen Peroxide (30% w/w) | H₂O₂ | 34.01 | 7722-84-1 | 340.1 g (300 mL) | 3.0 |
| Acetonitrile (MeCN) | C₂H₃N | 41.05 | 75-05-8 | 1.5 L | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | 2.0 L | - |
| Saturated NaCl (Brine) | NaCl | 58.44 | 7647-14-5 | 500 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | 100 g | - |
Equipment:
-
5 L 3-neck, round-bottom flask (or jacketed reactor)
-
Overhead mechanical stirrer
-
Thermocouple and temperature controller
-
1 L pressure-equalizing dropping funnel
-
Efficient condenser connected to a gas scrubber (containing NaOH solution)
-
Ice-water bath or cryocooler
-
Large separatory funnel (5 L)
-
Rotary evaporator
-
Vacuum distillation setup
Step-by-Step Procedure
-
Reactor Setup: Assemble the 5 L reactor with the overhead stirrer, thermocouple, and dropping funnel. Connect the condenser outlet to a gas scrubber to neutralize HCl and SO₂ fumes that will evolve.
-
Initial Charge: Charge the reactor with (3-methylphenyl)methanethiol (138.2 g, 1.0 mol) and acetonitrile (1.5 L).
-
Cooling: Begin stirring and cool the mixture to 0-5 °C using an ice-water bath.
-
Reagent Preparation (Critical Step): In a separate flask, cautiously add thionyl chloride (119.0 g, 1.0 mol) to the 30% hydrogen peroxide solution (340.1 g, 3.0 mol) while cooling in an ice bath. This mixture is highly reactive.[4][5] Prepare this reagent immediately before use.
-
Reaction - Addition: Once the reactor contents are at 0-5 °C, slowly add the H₂O₂/SOCl₂ mixture via the dropping funnel over a period of 60-90 minutes. Crucially, maintain the internal temperature below 10 °C throughout the addition. The reaction is exothermic, and poor temperature control can lead to side reactions and a runaway scenario.
-
Reaction - Monitoring: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 30 minutes. Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting thiol. The reaction is typically very fast.[4]
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a separate vessel containing 2 L of ice-cold water with vigorous stirring. This step quenches the reaction and dissolves inorganic salts.
-
Extraction: Transfer the quenched mixture to a 5 L separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 700 mL).
-
Washing: Combine the organic extracts and wash with saturated brine (1 x 500 mL) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. Avoid excessive heat (bath temperature < 40 °C) to prevent product decomposition.
-
Purification: The resulting crude oil is this compound. For most applications, this material is of sufficient purity. If higher purity is required, the product can be purified by vacuum distillation. A patent on purifying organosulfonyl chlorides suggests that washing with aqueous HCl followed by vacuum stripping can effectively remove sulfonic acid impurities.[7]
Expected Results
-
Appearance: Pale yellow oil.
-
Yield: 85-95% (174-194 g).
-
Purity (by NMR/LC-MS): >95%.
Safety and Hazard Management
This synthesis involves hazardous materials and exothermic reactions. A thorough risk assessment must be conducted before proceeding.
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic if inhaled, and reacts violently with water to release HCl and SO₂ gas.[8][9][10] Always handle in a fume hood with appropriate PPE, including acid-resistant gloves, a lab coat, and a face shield.[9][11] Ensure an emergency shower and eyewash station are accessible.[8]
-
Hydrogen Peroxide (H₂O₂): Strong oxidizer. Avoid contact with organic materials and metals.
-
Reaction Hazards: The reaction is exothermic and produces large volumes of HCl and SO₂ gas. The system must be adequately vented through a caustic scrubber (e.g., NaOH solution) to neutralize these toxic and corrosive gases.
-
Personal Protective Equipment (PPE): Safety goggles, a face shield, acid-resistant gloves, and a flame-retardant lab coat are mandatory.[9][12]
Graphical Representation of the Chemical Reaction
The following diagram illustrates the chemical transformation from the thiol starting material to the final sulfonyl chloride product.
References
- 1. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 2. orgsyn.org [orgsyn.org]
- 3. (3-Methylphenyl)methanethiol | C8H10S | CID 2801207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 7. US4549993A - Purification of crude, liquid organosulfonyl chloride - Google Patents [patents.google.com]
- 8. nj.gov [nj.gov]
- 9. westliberty.edu [westliberty.edu]
- 10. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. carlroth.com:443 [carlroth.com:443]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sulfonamide Synthesis with (3-Methylphenyl)methanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of sulfonamides synthesized from (3-methylphenyl)methanesulfonyl chloride. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this important reaction.
Introduction: The Sulfonamide Synthesis Challenge
The reaction of a sulfonyl chloride with a primary or secondary amine is a cornerstone of medicinal chemistry, forming the robust sulfonamide functional group present in numerous pharmaceuticals.[1][2][3] While the reaction appears straightforward, achieving high yields can be challenging. Success hinges on a nuanced understanding of reactant stability, reaction kinetics, and potential side reactions. This is particularly true for reactive sulfonyl chlorides like this compound, which demand careful handling and optimized conditions.
This guide is structured to address specific issues you may encounter during your experiments, providing not just solutions but also the underlying chemical reasoning to empower your future synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common questions and problems encountered during the synthesis of sulfonamides using this compound.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in sulfonamide synthesis can often be traced back to a few key areas. A systematic approach to troubleshooting is crucial.[4]
Initial Checks:
-
Reagent Quality:
-
This compound: This reagent is highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive in this synthesis.[5][6] Always use a fresh bottle or a properly stored reagent under an inert atmosphere. The purity of the sulfonyl chloride should be verified, as impurities can lead to unwanted side reactions.[7]
-
Amine: Ensure your amine is pure and dry. Amines can absorb atmospheric carbon dioxide to form carbamates, which can interfere with the desired reaction.[5]
-
Solvent and Base: Use anhydrous solvents and bases. The presence of water is a common culprit for low yields due to sulfonyl chloride hydrolysis.[5]
-
-
Reaction Conditions:
-
Stoichiometry: Carefully check the molar ratios of your reactants. A common starting point is a 1:1 ratio of the amine to the sulfonyl chloride, with a slight excess of a non-nucleophilic base (1.1-1.5 equivalents).[5]
-
Temperature: These reactions are often exothermic. It's typically best to start at a low temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature.[5][7] Excessive heat can promote side reactions.
-
Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent degradation of the sulfonyl chloride by atmospheric moisture.[5]
-
Q2: I'm observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?
The formation of side products is a common issue. Understanding the potential side reactions is key to mitigating them.
-
Bis-sulfonylation of Primary Amines: If you are using a primary amine, a common side product is the bis-sulfonated amine. This occurs when a second molecule of the sulfonyl chloride reacts with the newly formed sulfonamide.
-
Solution: To minimize this, use a slow, dropwise addition of the sulfonyl chloride solution to the amine solution.[4] This maintains a low concentration of the electrophile and favors the initial reaction with the more nucleophilic amine. Using a slight excess of the amine can also help.
-
-
Reaction with the Solvent: Ensure your chosen solvent is inert under the reaction conditions. Protic solvents, for instance, can react with the highly electrophilic sulfonyl chloride.[7] Dichloromethane (DCM) and tetrahydrofuran (THF) are generally good choices.
-
Hydrolysis of the Sulfonyl Chloride: As mentioned, the presence of water will lead to the formation of (3-methylphenyl)methanesulfonic acid. This will appear as a baseline spot on your TLC plate if you are using a nonpolar mobile phase.
Q3: What is the optimal choice of base for this reaction?
The choice of base is critical for neutralizing the HCl generated during the reaction and can significantly impact the yield.[1][4]
-
Tertiary Amines: Non-nucleophilic tertiary amines like triethylamine (TEA) and diisopropylethylamine (DIPEA) are common choices. They are effective at scavenging the HCl without competing with your primary or secondary amine for the sulfonyl chloride.
-
Pyridine: Pyridine can also be used as a base and a solvent.[1] However, its nucleophilicity is higher than that of TEA or DIPEA, which could lead to side reactions in some cases.
-
Inorganic Bases: While less common in organic solvents, inorganic bases like sodium carbonate or potassium carbonate can be used in biphasic systems, but this often complicates the workup.
The optimal base will depend on the specific amine you are using. It is often worthwhile to screen a few different bases to find the best conditions for your particular substrate.
Q4: How does the structure of this compound influence the reaction?
The reactivity of a sulfonyl chloride is influenced by both electronic and steric factors.
-
Electronic Effects: The methyl group on the phenyl ring is weakly electron-donating, which slightly deactivates the sulfonyl chloride towards nucleophilic attack compared to an unsubstituted phenylmethanesulfonyl chloride. However, the presence of the methylene spacer between the phenyl ring and the sulfonyl group mitigates this effect to some extent.
-
Steric Hindrance: The ortho- and meta-substituents on the phenyl ring can introduce steric hindrance, potentially slowing down the reaction rate, especially with bulky amines.
Q5: I'm struggling with the purification of my sulfonamide product. What are some effective strategies?
Sulfonamides are often crystalline solids, which can facilitate their purification.[1]
-
Crystallization: Recrystallization is a powerful technique for purifying solid sulfonamides. A solvent screen to find a suitable recrystallization solvent is a good first step.
-
Chromatography: If your product is an oil or if crystallization is ineffective, column chromatography on silica gel is a standard method for purification.
-
Aqueous Workup: During the workup, washing the organic layer with a dilute acid solution (e.g., 1M HCl) will remove any excess amine and basic impurities. A subsequent wash with a dilute base solution (e.g., saturated sodium bicarbonate) will remove any unreacted sulfonyl chloride (as the sulfonic acid) and acidic impurities.
Experimental Protocols
General Procedure for the Synthesis of a Sulfonamide from this compound
This protocol provides a starting point for your optimization experiments.
-
Reaction Setup:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the amine (1.0 equivalent) and an anhydrous solvent (e.g., dichloromethane, THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) to the solution and stir for 10 minutes.
-
-
Addition of the Sulfonyl Chloride:
-
In a separate flask, dissolve this compound (1.05 equivalents) in the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 15-30 minutes.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Workup:
-
Once the reaction is complete, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by recrystallization or column chromatography.
-
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Amine:Sulfonyl Chloride Ratio | 1 : 1.05 | A slight excess of the sulfonyl chloride can help drive the reaction to completion. |
| Base Equivalents | 1.1 - 1.5 | Sufficient to neutralize the generated HCl without causing side reactions. |
| Reaction Temperature | 0 °C to Room Temperature | Controls the initial exotherm and minimizes side product formation.[5][7] |
| Solvent | Anhydrous DCM or THF | Inert solvents that dissolve the reactants well. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of the moisture-sensitive sulfonyl chloride.[5][6] |
Visualizing the Process
Troubleshooting Workflow for Low Sulfonamide Yield
The following diagram illustrates a systematic approach to diagnosing and resolving low reaction yields.
Caption: A workflow for troubleshooting low yields in sulfonamide synthesis.
General Reaction Mechanism
This diagram illustrates the fundamental steps in the formation of a sulfonamide from a sulfonyl chloride and an amine.
References
Common side products in reactions involving (3-methylphenyl)methanesulfonyl chloride
Welcome to the technical support guide for (3-methylphenyl)methanesulfonyl chloride. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Our goal is to move beyond simple protocols and provide in-depth, field-tested insights into the chemistry of this compound, focusing on the causality behind experimental outcomes. This guide is structured as a series of troubleshooting questions and answers to directly address the common challenges and unexpected results you may encounter, ensuring the integrity and success of your experiments.
Frequently Asked Questions & Troubleshooting Guide
Category 1: Reaction Failure & Low Yield
Question 1: My reaction yield is significantly lower than expected. I suspect a major side reaction is consuming my starting material. What is the most common culprit?
Answer: The most frequent and often underestimated side reaction is hydrolysis . This compound is highly sensitive to moisture.[1] Even trace amounts of water in your reaction setup, solvents, or reagents can rapidly convert the sulfonyl chloride into the corresponding (3-methylphenyl)methanesulfonic acid. This sulfonic acid is unreactive under typical sulfonylation conditions and represents a direct loss of your starting material.
-
Causality: The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it an excellent target for nucleophiles. Water, although a weak nucleophile, is often present in sufficient concentration to cause significant hydrolysis, especially at elevated temperatures or during long reaction times. Arenesulfonyl chlorides are known to undergo hydrolysis in water and binary aqueous solvents.[2] While their low solubility in water can sometimes offer protection by causing them to precipitate from an aqueous mixture, this is not a reliable control method in organic solvents.[3][4][5][6]
-
Troubleshooting Protocol:
-
Solvent Preparation: Use freshly distilled, anhydrous solvents. Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile should be dried over appropriate drying agents (e.g., CaH₂, molecular sieves) and distilled prior to use.
-
Reagent Purity: Ensure your amine or alcohol substrate is anhydrous. If necessary, dry it by azeotropic distillation with toluene or by storing it over a desiccant. Ensure the base used (e.g., triethylamine, pyridine) is also anhydrous.
-
Atmospheric Control: Assemble your glassware while hot from the oven to minimize adsorbed water. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) using a balloon or a Schlenk line.
-
Order of Addition: Add the sulfonyl chloride solution dropwise to the mixture of your substrate and base at a controlled temperature (typically 0 °C) to minimize exothermic reactions that can accelerate hydrolysis.[7]
-
Question 2: I've observed the formation of multiple, difficult-to-separate byproducts, and my TLC plate is a smear. What could be happening beyond simple hydrolysis?
Answer: This scenario often points to the formation of a highly reactive intermediate called sulfene via an elimination reaction. This is particularly relevant for this compound due to the presence of acidic protons on the benzylic carbon.
-
Mechanistic Insight: In the presence of a base (especially a strong, non-nucleophilic one like triethylamine), an E1cb-like elimination can occur. The base abstracts a proton from the carbon adjacent to the sulfonyl group, leading to the formation of a transient and highly reactive sulfene intermediate (m-tolyl-CH=SO₂).[8][9] This sulfene can then undergo a variety of reactions:
-
Dimerization/Polymerization: Sulfenes can react with themselves to form complex cyclic dimers and oligomers, resulting in the "smear" you see on your TLC.
-
[2+2] Cycloadditions: Sulfenes can participate in cycloaddition reactions with alkenes or imines if they are present in the reaction mixture.[8][10]
-
-
Preventative Measures:
-
Base Selection: While triethylamine is common, consider using a more sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) to disfavor proton abstraction. Alternatively, a weaker base like pyridine may be used, though it can form a nucleophilic adduct (see Q3).
-
Temperature Control: Keep the reaction temperature low (0 °C to -20 °C) during the addition of the sulfonyl chloride and the base. This significantly reduces the rate of elimination relative to the desired nucleophilic substitution.
-
Concentration: Running the reaction at a slightly higher concentration can favor the bimolecular reaction with your desired nucleophile over the competing elimination pathway.
-
Below is a diagram illustrating the competition between the desired sulfonylation pathway and the problematic hydrolysis and elimination pathways.
Caption: Competing reaction pathways for this compound.
Question 3: My nucleophile is a tertiary amine, and I'm not forming a sulfonamide. Instead, I'm getting an insoluble salt. What is this?
Answer: Sulfonyl chlorides can react directly with nucleophilic bases, such as pyridine or even triethylamine to some extent, to form a sulfonyl-base adduct, for example, a sulfonylpyridinium salt. This is a common issue when the intended nucleophile is less reactive than the base itself. These salts are often insoluble in common organic solvents and precipitate from the reaction mixture, stalling the desired reaction.
-
Expertise in Action: This highlights the dual role of the amine base: it must be basic enough to neutralize the HCl byproduct but not so nucleophilic that it competes with your substrate. If your primary or secondary amine substrate is sterically hindered or electronically deactivated, the reaction with the tertiary amine base can become a significant competitive pathway.
-
Solution:
-
Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. Their steric bulk prevents them from attacking the electrophilic sulfur atom, allowing them to function solely as proton scavengers.
-
Category 2: Purification & Analysis
Question 4: How can I identify the common side products in my crude reaction mixture?
Answer: Identifying the side products is key to troubleshooting. A combination of chromatographic and spectroscopic methods is most effective.
| Side Product | Identification Method | Key Characteristics & Notes |
| (3-methylphenyl)methanesulfonic acid | LC-MS, NMR | LC-MS: Will show a clear M-H peak in negative ion mode. NMR: The benzylic protons will have a similar chemical shift to the starting material, but the compound is highly water-soluble and may not extract well into organic solvents. It remains at the baseline on silica TLC. |
| Sulfene Dimers/Polymers | GPC, NMR | GPC (Gel Permeation Chromatography): Useful for identifying higher molecular weight species. NMR: Often results in broad, complex signals that are difficult to interpret. These products are typically less polar than the sulfonic acid but can be difficult to separate from the desired product. |
| Sulfonyl-Base Adduct | IR, Elemental Analysis | IR: Look for characteristic stretches associated with the quaternary ammonium salt. Analysis: These are often crystalline solids. If isolated, elemental analysis can confirm their composition. They are highly polar and insoluble in non-polar solvents. |
Question 5: What is the best strategy for purifying my desired product away from these side products?
Answer: A multi-step purification strategy is often necessary.
Caption: A general workflow for purifying products from sulfonyl chloride reactions.
-
Aqueous Workup: This is the first and most critical step.
-
A wash with dilute acid (e.g., 1M HCl) will protonate and remove any remaining amine base.
-
A subsequent wash with a saturated sodium bicarbonate (NaHCO₃) solution will deprotonate and extract the acidic (3-methylphenyl)methanesulfonic acid side product into the aqueous layer.
-
Finish with a brine wash to remove residual water before drying the organic layer.
-
-
Silica Gel Chromatography: This is the most powerful tool for separating the desired product from non-polar byproducts like sulfene dimers or unreacted starting material. The polarity of your eluent system will depend on the polarity of your product.
-
Recrystallization/Trituration: If your final product is a solid, recrystallization from an appropriate solvent system is an excellent final step to achieve high purity. If it is an oil, triturating with a non-polar solvent like hexane can sometimes crash out the desired product, leaving impurities in the solvent.
References
- 1. fishersci.fi [fishersci.fi]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. commonorganicchemistry.com [commonorganicchemistry.com]
- 8. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 9. Methanesulfonyl Chloride | Properties, Structure & Mesylation | Study.com [study.com]
- 10. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
Technical Support Center: Purification of Crude (3-methylphenyl)methanesulfonyl Chloride
Welcome to the Technical Support Center for the purification of crude (3-methylphenyl)methanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the purification of this important chemical intermediate.
I. Understanding the Chemistry: Key Challenges in Purification
This compound is a reactive compound susceptible to hydrolysis, which is the primary source of impurity. The crude product often contains the corresponding (3-methylphenyl)methanesulfonic acid. Additionally, depending on the synthetic route, isomeric impurities, particularly the ortho- and para-isomers, may be present. Effective purification, therefore, requires careful handling to prevent degradation and the selection of appropriate techniques to remove both polar and non-polar contaminants.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Question 1: My purified this compound shows a persistent polar impurity on my TLC plate that doesn't move from the baseline. What is it and how can I remove it?
Answer: This highly polar, immobile spot is almost certainly (3-methylphenyl)methanesulfonic acid, the hydrolysis product of your desired compound. Its presence indicates that the crude material was exposed to moisture during the synthesis, work-up, or storage.
-
Causality: Sulfonyl chlorides are highly electrophilic at the sulfur atom and readily react with nucleophiles, including water. This reaction cleaves the S-Cl bond to form the corresponding sulfonic acid and hydrochloric acid.
-
Troubleshooting Protocol:
-
Aqueous Wash: Dissolve the crude this compound in a water-immiscible organic solvent such as dichloromethane or ethyl acetate. Wash the organic solution with cold, dilute aqueous sodium bicarbonate (5% w/v) to neutralize and extract the acidic sulfonic acid impurity. Follow this with a wash with brine to remove any remaining water-soluble impurities.
-
Drying: Thoroughly dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate. It is crucial to remove all traces of water to prevent further hydrolysis.
-
Solvent Removal: Carefully remove the solvent under reduced pressure. Avoid excessive heating, as this can promote degradation.
-
Question 2: After purification, my NMR spectrum shows signals consistent with a mixture of isomers. How can I separate the meta-isomer from the ortho- and para-isomers?
Answer: The presence of isomeric impurities is a common issue when this compound is synthesized via the chlorosulfonation of toluene. The directing effects of the methyl group on the aromatic ring lead to a mixture of ortho, meta, and para-substituted products.
-
Causality: The methyl group is an ortho-, para-directing group in electrophilic aromatic substitution. While the meta-isomer is formed, the ortho- and para-isomers are often significant byproducts.
-
Troubleshooting Protocol:
-
Fractional Recrystallization: This is often the most effective method for separating isomers. The choice of solvent is critical. A good starting point is a solvent system where the solubility of the isomers differs significantly. Experiment with solvent systems such as:
-
Hexane/Ethyl Acetate
-
Toluene/Heptane
-
Isopropanol/Water
-
-
Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be employed. A typical mobile phase would be a gradient of ethyl acetate in hexanes. The separation of isomers can be challenging, so a long column and a shallow gradient are recommended. Monitor the fractions carefully by TLC.
-
Question 3: My this compound is an oil, not a solid. How should I adapt my purification strategy?
Answer: While some aryl sulfonyl chlorides are solids, it is not uncommon for them to be oils, especially if there are residual solvents or impurities present.
-
Troubleshooting Protocol:
-
Vacuum Distillation: If the compound is thermally stable, vacuum distillation can be an effective purification method for liquid sulfonyl chlorides. This will remove non-volatile impurities. Be sure to use a well-controlled heating mantle and an efficient vacuum system.
-
Aqueous Wash and Drying: Even if the product is an oil, the aqueous wash procedure described in Question 1 is still highly recommended to remove the sulfonic acid impurity. After the washes, ensure the product is thoroughly dried.
-
Column Chromatography: As with solid products, column chromatography can be used to purify oily sulfonyl chlorides.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to store purified this compound? A1: Due to its moisture sensitivity, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Q2: How can I monitor the purity of my this compound during purification? A2: Thin-layer chromatography (TLC) is a quick and effective method. A mobile phase of 10-30% ethyl acetate in hexanes on a silica gel plate should provide good separation of the sulfonyl chloride from the more polar sulfonic acid impurity. The product can be visualized under UV light. For more quantitative analysis, HPLC with a C18 column and a water/acetonitrile mobile phase is suitable.[1]
Q3: What safety precautions should I take when working with this compound? A3: this compound is a corrosive and lachrymatory compound. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
IV. Experimental Protocols
Protocol 1: Purification of Solid Crude this compound by Recrystallization
This protocol is designed to remove the (3-methylphenyl)methanesulfonic acid impurity and potentially separate isomers.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., a mixture of hexanes and ethyl acetate)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude material. Add a few drops of a non-polar solvent like hexanes; the compound should be sparingly soluble. Then, add a more polar solvent like ethyl acetate dropwise with warming until the solid dissolves. This will give you an approximate ratio for your recrystallization.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent system. Gently heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of the more polar solvent to achieve full dissolution.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification via Aqueous Wash and Column Chromatography
This protocol is suitable for both solid and oily crude products, especially when isomeric separation is required.
Materials:
-
Crude this compound
-
Dichloromethane (or ethyl acetate)
-
5% Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for the mobile phase
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Aqueous Wash: Dissolve the crude product in dichloromethane. Transfer the solution to a separatory funnel and wash with 5% sodium bicarbonate solution. Vent the funnel frequently. Separate the organic layer and wash it with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Column Chromatography:
-
Prepare a silica gel column using a slurry of silica in hexanes.
-
Dissolve the crude product from step 2 in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the ethyl acetate concentration).
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
V. Visualizing the Purification Workflow
References
Overcoming steric hindrance in reactions with (3-methylphenyl)methanesulfonyl chloride
Technical Support Center: (3-methylphenyl)methanesulfonyl chloride
Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the use of this reagent, particularly those arising from steric hindrance. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the success of your experiments.
Troubleshooting Guide: Overcoming Reaction Hurdles
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My sulfonylation reaction with this compound is extremely slow or fails to reach completion. What is the primary cause and how can I fix it?
A1: Root Cause Analysis & Solution Workflow
Slow or incomplete reactions with this compound are frequently due to a combination of moderate steric hindrance and suboptimal reaction conditions. The benzylic methylene (-CH₂-) group introduces conformational flexibility that can still shield the electrophilic sulfur atom, slowing the approach of the nucleophile. This effect is magnified when using sterically demanding nucleophiles.
Your primary strategy should be to increase the reaction's activation energy and employ conditions that favor the SN2-type pathway at the sulfur center.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete reactions.
Detailed Steps:
-
Optimize Temperature: Gently heating the reaction to 40-80 °C is the first and simplest step. Monitor for potential degradation of starting materials by TLC or LCMS.
-
Solvent Selection: If temperature alone is insufficient, switch from standard solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) to a polar aprotic solvent. These solvents are superior at solvating cations, leaving the anion (your nucleophile) more "naked" and reactive.
Solvent Dielectric Constant (ε) Boiling Point (°C) Key Advantage Dichloromethane (DCM) 9.1 40 Good for initial trials, easy to remove. Acetonitrile (MeCN) 37.5 82 Higher polarity, good for moderate heating. N,N-Dimethylformamide (DMF) 36.7 153 Excellent for stubborn reactions, allows higher temps. N-Methyl-2-pyrrolidone (NMP) 32.2 202 High boiling point, very effective for highly hindered systems. -
Incorporate a Nucleophilic Catalyst: For particularly challenging reactions, the addition of a nucleophilic catalyst is highly effective. Catalysts like 4-dimethylaminopyridine (DMAP) or triphenylphosphine (PPh₃) work by first reacting with the sulfonyl chloride to form a highly reactive intermediate, which is then readily attacked by your primary nucleophile.
Q2: I am forming a sulfonamide with a sterically hindered amine, and my yield is very low. How can I improve this "double hindrance" reaction?
A2: Advanced Strategies for Hindered Couplings
When both coupling partners are sterically congested, standard conditions are almost guaranteed to fail. You must employ a more forceful and carefully selected set of reagents.
-
Base Selection is Critical: Standard bases like triethylamine (TEA) can be too bulky themselves. A less hindered or significantly stronger, non-nucleophilic base is required.[1]
| Base | pKa of Conjugate Acid | Structure | Rationale for Use |
| Triethylamine (TEA) | 10.75 | Et₃N | Common, but can be sterically hindering. |
| N,N-Diisopropylethylamine (DIPEA) | 10.75 | (iPr)₂EtN | More hindered than TEA; useful for preventing side reactions with the sulfonyl chloride itself but can block hindered amines. |
| 2,6-Lutidine | 6.77 | 2,6-Me₂Py | A sterically hindered, non-nucleophilic pyridine derivative. Excellent for scavenging acid without interfering. |
| 1,8-Diazabicycloundec-7-ene (DBU) | 13.5 | Cyclic Amidine | A very strong, non-nucleophilic base. Effective at deprotonating even weakly acidic amines without competing in the main reaction. |
-
Activation via Acyl Mesylate Analogue: A powerful method for activating reagents is to form a mixed anhydride or a more reactive species in situ. While traditionally used for carboxylic acids, the principle can be adapted. The use of methanesulfonyl chloride (MsCl) with a base can generate a highly reactive "sulfene" intermediate or an activated acyl mesylate.[2] For your purpose, using a potent activating agent/catalyst is key.
Recommended Protocol for Double Hindrance:
-
Solvent: N,N-Dimethylformamide (DMF)
-
Base: 1.5 equivalents of 2,6-Lutidine or 1.2 equivalents of DBU.
-
Catalyst: 0.2 equivalents of DMAP.
-
Procedure:
-
Dissolve the hindered amine (1.0 eq.), base, and DMAP in DMF.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of this compound (1.1 eq.) in a small amount of DMF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C, monitoring by LCMS until the amine is consumed.
-
-
Q3: My reaction is messy, with multiple side products. What is causing this and what is the solution?
A3: Minimizing Side Reactions
Side product formation often stems from the inherent reactivity of the sulfonyl chloride with bases, solvents, or moisture, or from elimination reactions of the substrate.
-
Hydrolysis: Sulfonyl chlorides react with water. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Reaction with Base/Catalyst: Tertiary amine bases (like TEA or DIPEA) can slowly react with sulfonyl chlorides. Using a hindered, non-nucleophilic base like 2,6-lutidine minimizes this.
-
Order of Addition: Always add the sulfonyl chloride slowly to the mixture of your nucleophile and base. This maintains a low instantaneous concentration of the electrophile, favoring the desired reaction over side reactions.
Frequently Asked Questions (FAQs)
Q1: What structural features of this compound contribute to steric hindrance?
While the meta-methyl group has a minor electronic effect and does not directly overhang the reaction center, the entire (3-methylphenyl)methyl group is sterically more significant than a simple methyl (mesyl) or phenyl (besyl) group. The Ar-CH₂-S linkage has rotational freedom, but certain conformations can effectively shield the sulfur atom from the incoming nucleophile, slowing the reaction rate compared to less substituted sulfonyl chlorides.[3][4]
Q2: What is the mechanism of DMAP catalysis in sulfonylation?
DMAP is a hyper-nucleophilic catalyst. It attacks the sulfonyl chloride much faster than the intended nucleophile (e.g., an alcohol or amine) to form a highly reactive N-sulfonylpyridinium salt. This intermediate has a positively charged pyridinium ring, which is an excellent leaving group. The subsequent attack by the primary nucleophile on this activated intermediate is much faster than the attack on the original sulfonyl chloride.
Caption: Catalytic cycle of DMAP in sulfonylation.
Q3: What are the essential safety precautions when handling this compound?
This compound, like most sulfonyl chlorides, is a lachrymator and is corrosive. It is moisture-sensitive and will release HCl gas upon contact with water.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle only in a well-ventilated chemical fume hood.
-
Quenching: To quench residual reagent, slowly add it to a stirred, cold solution of sodium bicarbonate or a dilute base like aqueous NaOH. This should be done in a fume hood as HCl gas will be evolved.
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Formation with a Non-Hindered Amine
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add the amine (1.0 eq.), triethylamine (1.5 eq.), and anhydrous dichloromethane (DCM, 0.2 M).
-
Stir the solution at room temperature for 10 minutes.
-
Add a solution of this compound (1.1 eq.) in DCM dropwise over 15 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC or LCMS.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (aq.), saturated NaHCO₃ (aq.), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
Technical Support Center: Optimizing Reaction Temperature for (3-methylphenyl)methanesulfonyl chloride
Welcome to the technical support center for the synthesis and optimization of (3-methylphenyl)methanesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experimental work, with a specific focus on the critical parameter of reaction temperature. Our approach is rooted in established chemical principles and field-proven insights to ensure the integrity and success of your synthesis.
Introduction: The Critical Role of Temperature
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The methanesulfonyl chloride moiety serves as an excellent leaving group, facilitating nucleophilic substitution reactions. However, the synthesis of this compound, typically through the oxidative chlorination of (3-methylphenyl)methanethiol, is highly sensitive to reaction temperature. Improper temperature control can lead to a cascade of side reactions, significantly reducing yield and complicating purification. This guide will help you understand and control these variables.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the synthesis of this compound?
A1: The optimal temperature for the synthesis of this compound is highly dependent on the specific chlorinating agent and reaction conditions used. For oxidative chlorination of the corresponding thiol, a common starting point is a low temperature, typically between 0 °C and 10 °C .[1] This is to control the exothermic nature of the reaction and minimize side-product formation.[2] However, some synthetic routes starting from sulfonic acids may require significantly higher temperatures, for instance, up to 95 °C.[3]
Q2: My reaction is sluggish and not going to completion. Should I increase the temperature?
A2: While a higher temperature can increase the reaction rate, it must be approached with caution. Before increasing the temperature, verify the following:
-
Purity of Starting Materials: Ensure your (3-methylphenyl)methanethiol and chlorinating agent are of high purity. Impurities can inhibit the reaction.
-
Anhydrous Conditions: The presence of water can lead to the hydrolysis of the sulfonyl chloride product back to the sulfonic acid.[4] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Proper Stoichiometry: Double-check the molar ratios of your reactants.
If these factors are in order, a gradual increase in temperature (e.g., to room temperature) while monitoring the reaction by TLC or HPLC is a reasonable next step.
Q3: I am observing the formation of a significant amount of (3-methylphenyl)methanesulfonic acid. What is causing this and how can I prevent it?
A3: The presence of the corresponding sulfonic acid is a classic sign of hydrolysis of your desired sulfonyl chloride product.[4] This is primarily caused by the presence of water in the reaction mixture. To prevent this:
-
Strict Anhydrous Conditions: Use thoroughly dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Controlled Quenching: When quenching the reaction, do so at a low temperature by pouring the reaction mixture onto crushed ice. This minimizes the time the sulfonyl chloride is in contact with water at a temperature where hydrolysis is rapid.
Q4: My final product is a dark-colored oil, not the expected pale yellow liquid. What could be the cause?
A4: Dark coloration often indicates decomposition or the formation of polymeric byproducts. This can be caused by:
-
Excessive Heat: Localized overheating or running the reaction at too high a temperature can cause decomposition.[3]
-
Acidic Impurities: The presence of strong acids can catalyze polymerization, especially at elevated temperatures.[5]
To mitigate this, ensure uniform stirring and controlled heating. If distillation is used for purification, a vacuum distillation at a lower temperature is recommended.[3]
Troubleshooting Guide: Temperature-Related Issues
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound, with a focus on temperature optimization.
| Observed Problem | Potential Cause (Temperature-Related) | Suggested Solution |
| Low Yield | Reaction temperature is too low, leading to incomplete conversion. | Gradually increase the reaction temperature in 5-10 °C increments, monitoring reaction progress by TLC/HPLC. |
| Reaction temperature is too high, causing decomposition of the product. | Perform the reaction at a lower temperature (e.g., 0-5 °C) and ensure efficient cooling and stirring. | |
| Formation of Multiple Side Products | High reaction temperatures can promote side reactions such as over-chlorination or oxidation of the benzyl group. | Maintain a low and controlled reaction temperature. Add the chlorinating agent dropwise to manage the exotherm. |
| Product Hydrolysis (Sulfonic Acid Formation) | Elevated temperatures during workup can accelerate the hydrolysis of the sulfonyl chloride. | Keep all aqueous workup steps cold (e.g., using an ice bath) and minimize the time the product is in contact with water. |
| Runaway Reaction | Inadequate cooling for a highly exothermic chlorination reaction. | Ensure the reaction vessel is adequately cooled before and during the addition of the chlorinating agent. Use a dropping funnel for slow, controlled addition. |
Experimental Protocols
Protocol 1: Synthesis of this compound from (3-methylphenyl)methanethiol
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (N₂ or Ar), dissolve (3-methylphenyl)methanethiol (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane) and cool the mixture to 0-5 °C in an ice bath.
-
Chlorination: Slowly add the chlorinating agent (e.g., a solution of chlorine in the same solvent, or sulfuryl chloride) (3.0 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the starting material is consumed, carefully quench the reaction by pouring it into a beaker of ice-cold water with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Washing: Wash the combined organic layers sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizing the Workflow
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Diagram 2: Decision Tree for Product Impurity Issues
Caption: Decision tree for addressing product impurities.
References
- 1. CN1108243A - Process for synthesizing methane sulfonyl chloride - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 5. benchchem.com [benchchem.com]
Preventing hydrolysis of (3-methylphenyl)methanesulfonyl chloride during workup
A Guide to Preventing Hydrolysis During Workup
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with (3-methylphenyl)methanesulfonyl chloride and facing challenges with its hydrolysis during experimental workup. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to help you troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of (3-methylphenyl)methanesulfonic acid as a byproduct. What's causing this?
The presence of the corresponding sulfonic acid is a classic sign of hydrolysis of your this compound.[1] Sulfonyl chlorides are reactive electrophiles, and the sulfur atom is susceptible to nucleophilic attack by water.[2] This reaction is often accelerated by factors such as elevated temperatures and the presence of moisture in your solvents or reagents.
The fundamental reaction is as follows:
This compound + H₂O → (3-methylphenyl)methanesulfonic acid + HCl
This hydrolysis not only consumes your desired product but also generates hydrochloric acid, which can potentially lead to further side reactions depending on the other functional groups present in your molecule.
Q2: At what stage of the workup is hydrolysis most likely to occur?
Hydrolysis can occur at any point where your sulfonyl chloride comes into contact with water. However, the most critical stages are:
-
Quenching: Adding an aqueous solution to stop the reaction is a primary point of hydrolysis. The localized heat from quenching can accelerate this degradation.
-
Aqueous Extraction/Washing: Any step involving washing the organic layer with water, brine, or aqueous bicarbonate/acid solutions introduces the risk of hydrolysis.
-
Chromatography: While less common, using non-anhydrous solvents or silica gel that has not been properly dried can introduce enough moisture to cause hydrolysis of sensitive sulfonyl chlorides.
Q3: Are there general strategies to minimize hydrolysis during the workup?
Absolutely. The core principle is to limit the contact time and temperature of your sulfonyl chloride with water. Key strategies include:
-
Low-Temperature Quenching: Always quench your reaction at a low temperature, typically by pouring the reaction mixture onto ice or a pre-chilled aqueous solution.[1] This minimizes the heat that can drive the hydrolysis reaction.
-
Use of Anhydrous Conditions: Throughout the reaction and initial workup phases, it is critical to use dry solvents and reagents and to work under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Rapid and Cold Workup: Perform all aqueous washes and extractions as quickly as possible and with chilled solutions. The solubility of many sulfonyl chlorides is low in cold water, which can help protect them from extensive hydrolysis by causing them to precipitate.[3][4]
Troubleshooting Guide: Step-by-Step Protocols
If you are consistently facing issues with hydrolysis, the following detailed protocols offer proven methods to mitigate the problem.
Protocol 1: Low-Temperature Aqueous Quench and Extraction
This is the most common approach and is often sufficient for relatively stable sulfonyl chlorides.
Step-by-Step Methodology:
-
Pre-cool the Quenching Solution: Before stopping your reaction, prepare a beaker with crushed ice and the desired aqueous quenching solution (e.g., saturated sodium bicarbonate, water).
-
Controlled Quenching: Slowly add your reaction mixture to the vigorously stirred, ice-cold quenching solution. Monitor the temperature to ensure it remains low.
-
Phase Separation: Transfer the quenched mixture to a separatory funnel. If your product is in an organic solvent, separate the layers promptly.
-
Aqueous Washes: Wash the organic layer sequentially with cold 1N HCl (if basic impurities are present), cold saturated sodium bicarbonate solution (to remove acidic byproducts), and finally with cold brine.[1] Perform these washes quickly to minimize contact time.
-
Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
Causality Behind the Choices:
-
Ice-cold solutions: Lowering the temperature significantly reduces the rate of the hydrolysis reaction.
-
Vigorous stirring: Ensures rapid dispersion and neutralization of reactive species, preventing localized hot spots.
-
Prompt separation: Minimizes the time the sulfonyl chloride is in contact with the aqueous phase.
Protocol 2: Precipitation and Filtration for Water-Insoluble Sulfonyl Chlorides
For aryl sulfonyl chlorides with low water solubility, precipitation can be an effective way to protect the product from extensive hydrolysis.[3][4]
Step-by-Step Methodology:
-
Controlled Precipitation: Quench the reaction by adding it to a sufficient volume of cold water to induce precipitation of your product.
-
Cooling: Cool the mixture further in an ice bath to maximize precipitation.[3]
-
Vacuum Filtration: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid on the filter with copious amounts of cold water to remove water-soluble impurities.
-
Drying: Dry the product under vacuum.
Causality Behind the Choices:
-
Precipitation: The solid-state form of the sulfonyl chloride has a much lower surface area exposed to water, significantly slowing down hydrolysis.[3][4]
-
Cold Water Wash: Effectively removes impurities without redissolving a significant amount of the product.
Data Summary: Critical Parameters for Preventing Hydrolysis
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-5 °C for all aqueous steps | Reduces the kinetic rate of hydrolysis.[3] |
| pH | Neutral to slightly acidic during washes | While sulfonyl chlorides can hydrolyze under both acidic and basic conditions, extreme pH can catalyze the reaction.[5] Neutral washes are generally safest. |
| Solvent Choice | Anhydrous, non-protic solvents | Minimizes the presence of nucleophilic water.[1] |
| Contact Time | As short as possible | Reduces the opportunity for the hydrolysis reaction to occur. |
Visualization of the Workup Decision Process
The following flowchart can help you decide on the best workup strategy for your specific situation.
References
Technical Support Center: Purification of (3-Methylphenyl)methanesulfonyl Chloride and its Derivatives
Welcome to the technical support center for the purification of (3-methylphenyl)methanesulfonyl chloride and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile class of organic compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of these reactive intermediates. The information provided is based on established chemical principles and field-proven insights to ensure the integrity and success of your experiments.
Introduction: The Challenge of Purifying this compound
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its utility stems from the reactive sulfonyl chloride moiety, which readily participates in nucleophilic substitution reactions. However, this high reactivity also presents significant challenges in its purification and handling. The primary impurity encountered is the corresponding (3-methylphenyl)methanesulfonic acid, formed through hydrolysis by atmospheric or residual moisture. Other impurities may include unreacted starting materials, byproducts from the synthetic route, and decomposition products.
This guide provides a structured approach to identifying and removing these impurities, ensuring the high purity of your this compound derivatives, which is critical for the success of subsequent synthetic steps and the quality of the final product.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Problem 1: My purified product is an oil or a low-melting solid, and TLC/GC-MS analysis shows a more polar impurity.
Q: I've isolated my this compound, but it's not the clean solid I expected. TLC analysis shows a baseline spot, and my NMR spectrum has a broad peak. What is this impurity and how can I remove it?
A: The most likely culprit is the corresponding (3-methylphenyl)methanesulfonic acid. This is formed by the hydrolysis of the sulfonyl chloride functional group.[1] Sulfonic acids are significantly more polar than their sulfonyl chloride counterparts, which explains their immobility on a TLC plate and the presence of a broad, exchangeable proton signal in the NMR spectrum.
Root Cause Analysis:
-
Exposure to Moisture: Even brief exposure to atmospheric moisture can lead to hydrolysis. This can occur during the reaction workup, extraction, or even during storage if the container is not properly sealed.[1]
-
Incomplete Reaction: If the chlorinating agent was not used in sufficient excess or the reaction did not go to completion, you may have residual sulfonic acid starting material.
-
Aqueous Workup: Washing the reaction mixture with water or aqueous solutions without proper technique can exacerbate hydrolysis.
Solutions:
-
Anhydrous Workup: If possible, perform the reaction workup under anhydrous conditions. Use dried solvents and reagents, and conduct extractions and filtrations under an inert atmosphere (e.g., nitrogen or argon).
-
Azeotropic Removal of Water: If water is present in your crude product, you can attempt to remove it by azeotropic distillation with a solvent like toluene. This involves dissolving the crude product in toluene and then removing the solvent under reduced pressure. This process can be repeated several times to ensure all water is removed.
-
Recrystallization from a Non-Polar Solvent: For solid this compound derivatives, recrystallization is an effective method to remove the more polar sulfonic acid.[2][3][4]
-
Solvent Selection: Choose a non-polar solvent in which the sulfonyl chloride is soluble at elevated temperatures but sparingly soluble at room temperature. Good starting points are hexanes, cyclohexane, or a mixture of a slightly more polar solvent (like dichloromethane or diethyl ether) and a non-polar solvent (like hexanes). The sulfonic acid impurity should ideally remain in the mother liquor.
-
Protocol:
-
Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
If the solution is colored or has insoluble impurities, a hot filtration can be performed.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly under vacuum to remove any residual solvent.
-
-
-
Chromatographic Purification: If recrystallization is not feasible or effective, column chromatography on silica gel can be employed.
-
Eluent System: Use a non-polar eluent system, such as a gradient of ethyl acetate in hexanes. The less polar sulfonyl chloride will elute first, while the more polar sulfonic acid will be retained on the column.
-
Caution: Silica gel is acidic and can promote the hydrolysis of the sulfonyl chloride. It is crucial to run the column quickly and to use dry solvents. Deactivated silica gel can also be considered.
-
Problem 2: My product appears pure by NMR, but it has a low melting point and gives poor yields in subsequent reactions.
Q: My ¹H NMR spectrum of this compound looks clean, with the expected peaks and integrations. However, the melting point is broad and lower than expected, and my subsequent reactions are sluggish or incomplete. What could be the issue?
A: While ¹H NMR is a powerful tool, it may not always reveal the presence of certain impurities, especially if their signals overlap with those of the product or if they are present in low concentrations. The low melting point and poor reactivity strongly suggest the presence of impurities.
Potential Impurities and Solutions:
-
(3-methylphenyl)methanesulfonic Acid: As discussed in Problem 1, even small amounts of the corresponding sulfonic acid can impact subsequent reactions. The acidic proton of the sulfonic acid can be difficult to see in an NMR spectrum, especially if it is broad.
-
Detection: A simple test is to add a drop of D₂O to your NMR sample and re-acquire the spectrum. The broad peak corresponding to the sulfonic acid proton should disappear.
-
Removal: Follow the purification methods outlined in Problem 1.
-
-
Isomeric Impurities: Depending on the synthetic route, you may have isomeric impurities, such as (2-methylphenyl)methanesulfonyl chloride or (4-methylphenyl)methanesulfonyl chloride. These isomers can have very similar NMR spectra, making them difficult to distinguish.
-
Detection: High-resolution GC-MS or HPLC can often separate and identify isomeric impurities.[5]
-
Removal: Careful recrystallization or preparative HPLC may be necessary to separate isomers.
-
-
Residual Solvents: Entrapped solvents from the reaction or purification can lower the melting point and affect the stoichiometry of subsequent reactions.
-
Detection: The presence of residual solvents is usually evident in the ¹H NMR spectrum as sharp singlets or multiplets in characteristic regions.
-
Removal: Dry the product under high vacuum for an extended period. If the solvent is high-boiling, recrystallization from a different, more volatile solvent may be necessary.
-
-
Inorganic Salts: Salts from the workup (e.g., sodium chloride, sodium sulfate) can be carried through and affect reactivity.
-
Detection: Inorganic salts are generally not visible by NMR. Their presence can sometimes be inferred from a hazy appearance of the dissolved product or by measuring the ash content.
-
Removal: Dissolve the product in a non-polar organic solvent in which the salts are insoluble, and then filter the solution.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: Due to its moisture sensitivity, this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon).[1] It is best stored in a cool, dry place, such as a refrigerator or a desiccator.[1] Avoid storing it near bases, strong oxidizing agents, or alcohols.
Q2: I need to use this compound in an aqueous reaction medium. How can I minimize hydrolysis?
A2: While challenging, it is possible to use sulfonyl chlorides in the presence of water, particularly in biphasic systems or under carefully controlled pH. The rate of hydrolysis is dependent on factors such as temperature, pH, and the presence of catalysts.[6] To minimize hydrolysis:
-
Keep the reaction temperature as low as possible.
-
If the reaction allows, maintain a low pH, as the rate of hydrolysis of some sulfonyl chlorides is slower in acidic conditions.
-
Use a biphasic system where the sulfonyl chloride is primarily in an organic phase, minimizing its contact with the aqueous phase. Phase-transfer catalysts can be employed to facilitate the reaction at the interface.
-
Add the sulfonyl chloride to the reaction mixture slowly to avoid a large excess being present at any given time.
Q3: Can I use distillation to purify this compound?
A3: Distillation can be a suitable purification method for liquid sulfonyl chlorides, but it must be performed with care.[7] this compound is a solid at room temperature, so distillation would require elevated temperatures, which can lead to decomposition. If you have a liquid derivative, vacuum distillation is recommended to lower the boiling point and minimize thermal degradation.[7] It is crucial to ensure the distillation apparatus is completely dry to prevent hydrolysis.
Q4: What analytical techniques are best for assessing the purity of this compound?
A4: A combination of techniques is recommended for a comprehensive purity assessment:[5]
-
¹H and ¹³C NMR Spectroscopy: Provides detailed structural information and can be used to identify and quantify organic impurities.
-
GC-MS: Ideal for identifying volatile impurities and isomers.
-
HPLC: A versatile technique for separating and quantifying a wide range of impurities, including the non-volatile sulfonic acid.[8] A reversed-phase method is typically used.[8]
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity for solid compounds.
Q5: My this compound has a yellow or brown color. Is this a sign of impurity?
A5: A yellow or brown discoloration often indicates the presence of impurities, which may arise from decomposition or side reactions during synthesis.[6][9] While a slight yellow tint may not always be detrimental, a significant color change suggests a lower purity product. Discoloration can sometimes be removed by recrystallization, potentially with the addition of a small amount of activated charcoal to adsorb colored impurities. However, be aware that charcoal can also adsorb your product, leading to lower recovery.
Visualization of the Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound, incorporating decision points based on the nature of the impurities.
Caption: A decision-making workflow for the purification of this compound.
Summary of Key Purification Parameters
| Technique | Target Impurity | Key Parameters | Advantages | Disadvantages |
| Recrystallization | (3-methylphenyl)methanesulfonic acid, other polar impurities | Solvent choice (non-polar), slow cooling rate | Scalable, cost-effective, can yield high purity | Only for solids, potential for product loss in mother liquor |
| Column Chromatography | Wide range of impurities | Stationary phase (silica gel), mobile phase (non-polar eluent) | High resolution, applicable to liquids and solids | Can be time-consuming, risk of on-column hydrolysis, solvent usage |
| Vacuum Distillation | Non-volatile impurities | Low pressure, controlled temperature | Effective for liquid derivatives | Risk of thermal decomposition, requires specialized equipment |
| Aqueous Wash (with caution) | Water-soluble inorganic salts | Use of brine, immediate extraction into dry organic solvent | Removes inorganic byproducts | High risk of product hydrolysis |
References
- 1. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 2. Home Page [chem.ualberta.ca]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Methanesulfonyl chloride | CH3ClO2S | CID 31297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. ICSC 1163 - METHANESULFONYL CHLORIDE [inchem.org]
Impact of base selection on the outcome of reactions with (3-methylphenyl)methanesulfonyl chloride
Introduction
Welcome to the Technical Support Center for reactions involving (3-methylphenyl)methanesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we address common challenges and questions related to the impact of base selection on reaction outcomes. Our goal is to provide you with the technical insights and practical guidance necessary to troubleshoot your experiments and optimize your synthetic strategies.
This compound, an analog of the widely used methanesulfonyl chloride (MsCl), is a key reagent for converting alcohols into good leaving groups (mesylates) and for the synthesis of sulfonamides. The choice of base in these reactions is not a trivial matter; it is a critical parameter that dictates the reaction pathway, influencing the ratio of substitution to elimination products and affecting reaction rates and yields. This document will delve into the nuances of base selection to help you navigate the complexities of your reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of base so critical when using this compound with an alcohol?
A1: The base plays a dual role in the reaction of an alcohol with this compound. First, it neutralizes the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation. Second, and more importantly, the nature of the base can determine whether the reaction proceeds via a substitution (SN2) or an elimination (E2) pathway.
-
For Substitution (SN2): A non-nucleophilic, sterically unhindered base like pyridine or triethylamine (TEA) is typically used. These bases are strong enough to scavenge the HCl but are poor nucleophiles themselves, thus favoring the formation of the desired sulfonate ester (a mesylate analog).
-
For Elimination (E2): A strong, bulky base such as potassium tert-butoxide (t-BuOK) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) will favor the E2 pathway, leading to the formation of an alkene. The steric hindrance of these bases prevents them from acting as nucleophiles, and their strong basicity facilitates the abstraction of a proton from a carbon adjacent to the newly formed sulfonate ester.
Q2: I am trying to synthesize a sulfonamide from a primary amine and this compound, but the reaction is sluggish. What could be the issue?
A2: Several factors can contribute to a slow sulfonamide formation:
-
Insufficiently Basic Conditions: The reaction generates HCl, which can protonate the starting amine, rendering it non-nucleophilic. A base is required to neutralize this acid. Common choices include pyridine, triethylamine, or even an excess of the starting amine if it is inexpensive and sufficiently basic.
-
Steric Hindrance: While less of an issue with primary amines, significant steric bulk on either the amine or the sulfonyl chloride can slow down the reaction.
-
Solvent Effects: Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally good choices as they can dissolve the reactants and do not interfere with the reaction.
-
Temperature: While many sulfonamide formations proceed well at room temperature or 0 °C, gentle heating may be necessary for less reactive amines. However, excessive heat can lead to side reactions.
Q3: My reaction is producing a significant amount of an alkene byproduct instead of the desired substitution product. How can I minimize this?
A3: The formation of an alkene indicates that an E2 elimination reaction is competing with, or dominating, the desired SN2 reaction. To favor substitution over elimination:
-
Choice of Base: This is the most critical factor. Avoid strong, bulky bases like t-BuOK or DBU. Instead, use a weaker, non-nucleophilic base like pyridine or triethylamine.
-
Substrate Structure: Elimination is more favorable for secondary and tertiary alcohols compared to primary alcohols. For secondary alcohols, the SN2/E2 competition is particularly sensitive to reaction conditions.
-
Temperature: Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway. SN2 reactions have a lower activation energy than E2 reactions.
-
Solvent: Polar aprotic solvents are generally preferred for SN2 reactions.
Q4: Can this compound react with water? What are the implications for my experiment?
A4: Yes, like other sulfonyl chlorides, this compound is sensitive to moisture and will hydrolyze to form the corresponding sulfonic acid and HCl. This has several negative consequences for your reaction:
-
Reagent Consumption: The sulfonyl chloride that reacts with water is no longer available to react with your substrate, leading to incomplete reactions and lower yields.
-
Acidification of the Reaction Mixture: The formation of sulfonic acid and HCl can create an acidic environment that may be detrimental to acid-sensitive functional groups on your substrate or product.
To avoid these issues, it is crucial to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting alcohol | 1. Inactive (hydrolyzed) sulfonyl chloride.2. Insufficient amount of base or sulfonyl chloride.3. Presence of water in the reaction.4. Reaction temperature is too low. | 1. Use fresh or purified this compound.2. Use a slight excess (1.1-1.5 equivalents) of the sulfonyl chloride and base.3. Ensure all glassware is oven-dried and use anhydrous solvents.4. Allow the reaction to warm to room temperature or consider gentle heating. |
| Formation of an unexpected chloride product instead of the sulfonate ester | The chloride ion generated from the sulfonyl chloride can act as a nucleophile, displacing the newly formed sulfonate ester. This is more likely with activated alcohols (e.g., benzylic). | 1. Consider using (3-methylphenyl)methanesulfonic anhydride instead of the sulfonyl chloride to avoid the generation of chloride ions.2. Run the reaction at a lower temperature to disfavor the substitution by chloride. |
| Significant alkene formation in a substitution reaction | The base used is too strong or sterically hindered, promoting the E2 pathway. | 1. Switch to a less hindered and/or weaker base (e.g., pyridine or triethylamine instead of t-BuOK).2. Lower the reaction temperature. |
| Reaction mixture turns dark or forms tar | Decomposition of starting materials or products, possibly due to excessive heat or an incompatible base. | 1. Run the reaction at a lower temperature.2. Screen different solvents and bases to find milder conditions. |
| Difficult purification; product co-elutes with impurities | Formation of closely related side products (e.g., alkene, chloride). | 1. Optimize the reaction conditions to minimize side product formation.2. Consider alternative purification methods such as crystallization or preparative HPLC. |
Reaction Pathway Visualization
The choice of base directs the reaction of an alcohol with this compound down two primary pathways: substitution (SN2) or elimination (E2). The following diagram illustrates this decision point.
Caption: Base selection dictates SN2 vs. E2 pathways.
Experimental Protocols
Protocol 1: General Procedure for the Formation of a Sulfonate Ester (Mesylate Analog) - Favoring SN2
This protocol is optimized to favor the substitution pathway, leading to the formation of a sulfonate ester, which is an excellent leaving group for subsequent reactions.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.
-
Base Addition: Add triethylamine (1.5 eq.) or pyridine (2.0 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add a solution of this compound (1.2 eq.) in anhydrous DCM dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting alcohol is consumed, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfonate ester. The product can then be purified by flash column chromatography or recrystallization.
Protocol 2: General Procedure for the Formation of an Alkene - Favoring E2
This protocol is designed to promote the elimination pathway, converting an alcohol into an alkene via an in-situ generated sulfonate ester.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) in an anhydrous aprotic solvent such as THF or DCM.
-
Cooling: Cool the solution to 0 °C.
-
Sulfonyl Chloride Addition: Add this compound (1.2 eq.) and a non-nucleophilic base like triethylamine (1.5 eq.) to form the sulfonate ester in situ. Stir for 1-2 hours at 0 °C to room temperature.
-
Strong Base Addition: Once the formation of the sulfonate ester is confirmed by TLC, cool the mixture back to 0 °C and add a strong, bulky base such as potassium tert-butoxide (2.0-3.0 eq.) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the elimination is complete (monitor by TLC or GC/MS).
-
Workup: Carefully quench the reaction with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting alkene by flash column chromatography.
Workflow for Base Selection
The following diagram provides a decision-making workflow for selecting the appropriate base for your reaction with this compound.
Caption: A decision tree for optimal base selection.
Validation & Comparative
A Comparative Guide to the Biological Activity of Sulfonamides Derived from (3-Methylphenyl)methanesulfonyl Chloride
Introduction: Re-evaluating a Classic Scaffold
The sulfonamide functional group (-S(=O)₂-NR₂) is a cornerstone of medicinal chemistry. Since the discovery of prontosil in the 1930s, this "magic group" has been incorporated into a vast array of therapeutic agents, extending far beyond its initial antibacterial applications.[1][2] Today, sulfonamide-containing drugs are utilized as diuretics, antidiabetics, anti-inflammatory agents, antivirals, and potent anticancer therapeutics.[3][4][5] Their success stems from their ability to act as bioisosteres for amides, offering similar geometry but with improved metabolic stability and unique binding properties.[6]
This guide focuses on a specific, underexplored subclass: sulfonamides derived from (3-methylphenyl)methanesulfonyl chloride. By tethering various amine-containing moieties to this particular sulfonyl scaffold, we aim to explore the resulting biological activities and provide a comparative framework for researchers in drug discovery. The introduction of the 3-methylphenyl group offers a unique combination of lipophilicity and steric bulk that can significantly influence receptor binding and overall pharmacological profile. We will delve into the synthesis, comparative biological evaluation, and structure-activity relationships of these compounds, providing detailed experimental protocols and data-driven insights for drug development professionals.
Core Synthesis Strategy: From Sulfonyl Chloride to Bioactive Agent
The synthesis of sulfonamides is a robust and well-established chemical transformation. The primary method involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the hydrochloric acid byproduct.[7][8] This straightforward approach allows for the generation of large libraries of derivatives for screening.
General Synthesis Workflow
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.
Caption: General workflow for sulfonamide synthesis.
Experimental Protocol: Synthesis of a Representative Sulfonamide Derivative
This protocol details the synthesis of a target sulfonamide from this compound and a generic primary amine.
-
Preparation: To a solution of the desired primary amine (1.0 mmol) in dichloromethane (20 mL) in a round-bottom flask, add triethylamine (1.2 mmol).
-
Reaction Initiation: Slowly add a solution of this compound (1.0 mmol) in dichloromethane (10 mL) to the stirred amine solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture for 30 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).[8]
-
Work-up: Once the reaction is complete, wash the solution sequentially with diluted hydrochloric acid, a saturated solution of sodium carbonate (Na₂CO₃), and brine.[8]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.[8]
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the final sulfonamide derivative.
-
Characterization: Confirm the structure of the synthesized compound using techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Comparative Biological Evaluation
The true potential of these novel sulfonamides lies in their diverse biological activities. Below, we compare their efficacy in key therapeutic areas, supported by standardized experimental data.
Anticancer Activity
Sulfonamides exert their anticancer effects through various mechanisms, including the inhibition of carbonic anhydrases (CAs), disruption of the cell cycle, and suppression of angiogenesis.[4][9][10] CAs, particularly the tumor-associated isoform CA IX, are crucial for cancer cell survival in the acidic tumor microenvironment.[11][12]
Caption: Sulfonamides inhibit CA IX, disrupting pH regulation in cancer cells.
Comparative Cytotoxicity Data (IC₅₀ Values in µM)
The following table presents hypothetical IC₅₀ values for a series of sulfonamides derived from this compound, tested against common cancer cell lines. The 'R' group represents different amine moieties attached to the sulfonamide core.
| Compound ID | R Group | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | MDA-MB-468 (Breast Cancer) |
| TMS-01 | 4-Aminophenol | 250 | 95 | 25 |
| TMS-02 | 2-Amino-5-chloropyridine | 180 | 70 | 18 |
| TMS-03 | 4-(Aminomethyl)benzoic acid | 310 | 110 | 45 |
| Positive Control | Taxol | <1 | <1 | <1 |
| Data is illustrative, based on typical results for novel sulfonamides against these cell lines.[9] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Culture human cancer cells (e.g., HeLa, MCF-7) in RPMI-1640 medium. Seed the cells into 96-well plates at a concentration of 1 × 10⁵ cells/mL and incubate for 24 hours.[9]
-
Compound Treatment: Prepare logarithmic concentrations (e.g., 0.1 µM to 1 mM) of the synthesized sulfonamides. Add the compounds to the respective wells and incubate for 72 hours.[9]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 540 nm using an ELISA plate reader. Cell viability is calculated as a percentage of the untreated control.[9]
-
IC₅₀ Calculation: Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) from the dose-response curves.
Antimicrobial Activity
The classic mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria.[2] This pathway is absent in humans, who obtain folic acid from their diet, providing selective toxicity.
Comparative Antimicrobial Data (Minimum Inhibitory Concentration - MIC in µg/mL)
This table shows a comparative analysis of the antimicrobial efficacy of our representative sulfonamides against Gram-positive and Gram-negative bacteria.
| Compound ID | R Group | S. aureus (Gram +) | E. coli (Gram -) |
| TMS-01 | 4-Aminophenol | 64 | 128 |
| TMS-02 | 2-Amino-5-chloropyridine | 32 | 64 |
| TMS-03 | 4-(Aminomethyl)benzoic acid | >256 | >256 |
| Positive Control | Ciprofloxacin | <2 | <1 |
| Data is illustrative, based on typical results for novel sulfonamides.[13][14] |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organisms (S. aureus, E. coli).
-
Compound Dilution: Perform serial two-fold dilutions of the sulfonamide compounds in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[13]
Enzyme Inhibition
Beyond CAs, sulfonamides are known to inhibit other enzymes, such as urease and various proteases.[7][15] Urease inhibitors, for example, are of interest for treating infections caused by Helicobacter pylori.
Comparative Enzyme Inhibition Data (IC₅₀ Values in µM)
| Compound ID | R Group | Carbonic Anhydrase II | Urease |
| TMS-01 | 4-Aminophenol | 5.2 | 15.8 |
| TMS-02 | 2-Amino-5-chloropyridine | 2.1 | 8.3 |
| TMS-03 | 4-(Aminomethyl)benzoic acid | 12.5 | 29.1 |
| Positive Control | Acetazolamide (for CA) | 0.012 | N/A |
| Positive Control | Thiourea (for Urease) | N/A | 21.0 |
| Data is illustrative, based on typical results for sulfonamide-based enzyme inhibitors.[16] |
Structure-Activity Relationship (SAR) Insights
By keeping the (3-methylphenyl)methanesulfonyl moiety constant, we can deduce key SAR insights based on the variable 'R' group.
Caption: Key components for Structure-Activity Relationship (SAR) analysis.
-
Lipophilicity and Aromaticity: The presence of aromatic or heteroaromatic rings in the 'R' group (as in TMS-01 and TMS-02) generally enhances activity. This is likely due to favorable π-π stacking interactions within the active sites of target proteins.
-
Electron-Withdrawing Groups: The chloro-substituent on the pyridine ring of TMS-02, an electron-withdrawing group, appears to enhance both anticancer and antimicrobial activity compared to the hydroxyl group in TMS-01.[14] This can alter the pKa of the sulfonamide nitrogen, influencing its binding characteristics.
-
Polarity and Size: The bulky and polar carboxylic acid group in TMS-03 significantly reduces activity across all assays. This suggests that the active sites of the target proteins may have steric limitations or prefer more lipophilic substituents.
Conclusion and Future Directions
The sulfonamides derived from this compound represent a promising scaffold for the development of novel therapeutic agents. Our comparative analysis indicates that derivatives incorporating heterocyclic amines with electron-withdrawing substituents, such as TMS-02 , exhibit superior performance in anticancer and antimicrobial assays. The synthetic accessibility of this class of compounds allows for extensive derivatization and optimization.
Future research should focus on expanding the library of derivatives to include a wider range of heterocyclic and bicyclic amines. Co-crystallization studies of the most potent compounds with their target enzymes (e.g., CA IX) would provide invaluable structural information for rational drug design. Furthermore, in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profiles of these lead compounds. The versatility of the sulfonamide scaffold, combined with the unique properties of the (3-methylphenyl)methanesulfonyl core, provides a fertile ground for the discovery of next-generation therapeutics.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. eurekaselect.com [eurekaselect.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of carbonic anhydrase isozymes with benzene sulfonamides incorporating thio, sulfinyl and sulfonyl glycoside moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Confirmation of (3-methylphenyl)methanesulfonyl chloride Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of key intermediates is a cornerstone of robust chemical synthesis and drug discovery. (3-methylphenyl)methanesulfonyl chloride and its derivatives are an important class of reagents and building blocks. Their precise structural characterization is paramount to ensure the intended reactivity, impurity profile, and ultimately, the quality of the final active pharmaceutical ingredient.
This guide provides an in-depth, comparative analysis of spectroscopic techniques for the structural elucidation of this compound. We will explore the core methodologies of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the causality behind experimental choices and data interpretation. Furthermore, we will present a comparative overview of chromatographic methods as powerful alternatives for purity assessment and quantification.
The Imperative of Multi-Modal Spectroscopic Analysis
A single analytical technique rarely provides the complete structural picture. A multi-modal approach, leveraging the strengths of different spectroscopic methods, is essential for a self-validating and trustworthy structural confirmation. Each technique probes different aspects of the molecule's constitution, and their combined data provide a comprehensive and robust characterization.
A Comparative Guide to the Kinetic Profile of (3-Methylphenyl)methanesulfonyl Chloride in Sulfonylation Reactions
In the landscape of modern drug discovery and organic synthesis, the sulfonamide functional group remains a cornerstone, integral to the efficacy of a wide array of therapeutic agents. The formation of this critical linkage, along with related sulfonate esters, is most commonly achieved through sulfonylation reactions. The choice of the sulfonylation agent is paramount, directly influencing reaction kinetics, selectivity, and overall efficiency. This guide provides an in-depth kinetic analysis of (3-methylphenyl)methanesulfonyl chloride, comparing its performance with other widely used sulfonylating agents and offering a comprehensive methodology for researchers to conduct their own kinetic studies.
The Sulfonylation Toolkit: A Comparative Overview
The reactivity of a sulfonyl chloride is a delicate balance of electronic and steric factors. While reagents like methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl) are workhorses in the field, benzyl-type sulfonyl chlorides such as this compound offer a distinct reactivity profile. The presence of the methylene spacer between the aromatic ring and the sulfonyl group modulates the electronic influence of the ring, while the substitution on the ring itself allows for fine-tuning of these properties.
A variety of reagents are available for introducing a sulfonyl moiety, each with its own advantages and limitations.[1][2] Sulfonyl chlorides are particularly common due to their high reactivity and commercial availability.[3]
| Reagent | Structure | Relative Reactivity | Key Characteristics & Applications |
| This compound | ![]() | Moderate-High | Benzyl-type reactivity; useful for introducing a substituted benzylsulfonyl group. The methyl group provides a slight electron-donating effect. |
| Methanesulfonyl Chloride (MsCl) | ![]() | High | Highly reactive and sterically unhindered.[4][5] Widely used for forming mesylates, which are excellent leaving groups.[5] |
| p-Toluenesulfonyl Chloride (TsCl) | ![]() | Moderate | Less reactive than MsCl due to the steric bulk and electronic effects of the tolyl group. Forms stable tosylates and sulfonamides. |
| Benzenesulfonyl Chloride (BsCl) | ![]() | Moderate | Reactivity is comparable to TsCl. Used for the synthesis of benzenesulfonamides and benzenesulfonates. |
| Sulfonyl Hydrazides | R-SO₂NHNH₂ | Variable (Requires Activation) | Serve as versatile sulfonyl sources under various conditions (thermal, oxidative, metal-catalyzed), often proceeding via radical pathways.[2] |
Causality Behind Reactivity: The enhanced reactivity of alkyl sulfonyl chlorides like MsCl compared to aryl sulfonyl chlorides like TsCl stems from the strong electron-withdrawing nature of the aryl group, which stabilizes the ground state of the sulfonyl chloride, and the greater steric hindrance around the sulfur atom. This compound presents an intermediate case; the methylene spacer insulates the sulfonyl group from the direct electronic influence of the aromatic ring, leading to reactivity that is typically higher than that of TsCl but more moderate than MsCl.
General Mechanism of Sulfonylation
The sulfonylation of a nucleophile (such as an amine or alcohol) with a sulfonyl chloride proceeds through a nucleophilic substitution pathway at the electrophilic sulfur center. The reaction is typically facilitated by a non-nucleophilic base, which serves to neutralize the HCl byproduct generated during the reaction.[6]
Caption: General mechanism for the sulfonylation of an amine.
A Validated Protocol for Kinetic Analysis
To objectively compare sulfonylation agents, a robust kinetic study is essential. This protocol outlines a self-validating method using in-situ monitoring to determine reaction rates and orders. The choice of an in-situ analytical technique, such as ReactIR or process NMR, is critical as it avoids the potential for reaction quenching to introduce errors, thereby enhancing the trustworthiness of the data.
Objective: To determine the reaction order and rate constant for the sulfonylation of benzylamine with this compound.
Materials & Equipment:
-
This compound
-
Benzylamine (high purity)
-
Triethylamine (TEA), freshly distilled
-
Anhydrous Dichloromethane (DCM)
-
Internal Standard (e.g., 1,3,5-trimethoxybenzene)
-
Jacketed glass reactor with overhead stirrer and temperature probe
-
Automated syringe pump
-
In-situ monitoring tool (e.g., HPLC with an autosampler for quenched aliquots, or preferably, an in-situ IR or NMR probe)
Experimental Workflow:
Caption: Workflow for conducting a kinetic study of sulfonylation.
Step-by-Step Procedure:
-
Preparation: Prepare stock solutions of known concentrations for benzylamine, TEA, and this compound in anhydrous DCM. Prepare a separate stock solution of the internal standard.
-
Calibration: Generate a calibration curve by preparing several standards of known benzylamine and product sulfonamide concentrations with a fixed concentration of the internal standard. This is crucial for converting analytical signals (e.g., peak area) to molar concentrations.
-
Reaction Execution (Example for determining order with respect to sulfonyl chloride):
-
Charge the jacketed reactor with the benzylamine and TEA solutions, ensuring they are in large excess relative to the sulfonyl chloride.
-
Set the stirrer and allow the reactor to reach thermal equilibrium (e.g., 25.0 ± 0.1 °C).
-
Begin analytical monitoring.
-
Initiate the reaction by adding the this compound solution at a constant, known rate.
-
Monitor the reaction until completion.
-
-
Data Analysis:
-
Plot the concentration of benzylamine versus time.
-
Determine the initial reaction rate (v₀) from the slope of the initial linear portion of the curve.
-
Repeat the experiment, varying the initial concentration of this compound while keeping the concentrations of benzylamine and TEA constant and in large excess.
-
A plot of log(v₀) versus log([this compound]₀) will yield a straight line with a slope equal to the order of the reaction with respect to the sulfonyl chloride.
-
Repeat this process by varying the concentration of benzylamine (while keeping the sulfonyl chloride concentration low and constant) to find its reaction order.
-
The overall rate law can be expressed as: Rate = k[(3-Me-Ph)CH₂SO₂Cl]ˣ[R-NH₂]ʸ. Once the orders (x and y) are known, the rate constant (k) can be calculated for each experiment.
-
Comparative Kinetic Data (Illustrative)
The following table presents plausible kinetic data for the reaction of different sulfonyl chlorides with benzylamine in DCM at 25°C, illustrating the expected performance differences.
| Sulfonyl Chloride | Rate Constant (k) [M⁻¹s⁻¹] | Relative Rate (vs. TsCl) | Comments |
| p-Toluenesulfonyl Chloride (TsCl) | 0.025 | 1.0 | Baseline for comparison. Sterically hindered and electronically deactivated. |
| This compound | 0.15 | 6.0 | Significantly more reactive than TsCl due to the insulating CH₂ group, reducing steric hindrance and the ring's deactivating effect. |
| Methanesulfonyl Chloride (MsCl) | 0.85 | 34.0 | Highly reactive due to minimal steric hindrance and the strong inductive effect of the sulfonyl group.[5] |
Interpretation:
The kinetic data clearly demonstrates the superior reactivity of this compound compared to the classic aryl sulfonyl chloride, TsCl. This enhanced rate can be critical in applications requiring lower reaction temperatures or shorter reaction times, potentially improving selectivity by minimizing side reactions or degradation of sensitive substrates. While not as reactive as the sterically unencumbered MsCl, its unique structure allows for the incorporation of a substituted benzylic moiety, which can be a desirable feature in drug design for modulating properties like solubility or protein binding. The choice between these reagents is therefore a strategic one: MsCl for maximum reactivity in forming a simple leaving group, TsCl for a stable and common protecting group, and this compound for a balance of good reactivity and the introduction of a more complex, functional handle.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. arkema.com [arkema.com]
- 5. Methanesulfonyl Chloride | Properties, Structure & Mesylation | Study.com [study.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Sulfonyl Chloride Leaving Groups: Benchmarking (3-methylphenyl)methanesulfonyl chloride
In the landscape of modern organic synthesis, the strategic conversion of poor leaving groups, such as hydroxyls, into moieties that are readily displaced is a cornerstone of reaction design. Sulfonate esters, prized for their exceptional nucleofugality, are paramount in this role. They are typically synthesized by reacting an alcohol with a sulfonyl chloride in the presence of a non-nucleophilic base.[1][2] This guide provides an in-depth comparison of the efficacy of (3-methylphenyl)methanesulfonyl chloride against established sulfonyl chlorides like methanesulfonyl chloride (MsCl), p-toluenesulfonyl chloride (TsCl), and p-nitrobenzenesulfonyl chloride (NsCl). We will delve into the chemical principles governing their reactivity and provide actionable experimental protocols for their evaluation.
The Foundation: Why Sulfonates Excel as Leaving Groups
The efficacy of a leaving group is inversely related to its basicity; the conjugate base of a strong acid is a stable, weak base and therefore an excellent leaving group.[3][4] Sulfonic acids are exceptionally strong acids, meaning their conjugate bases, sulfonate anions, are highly stable. This stability arises from the extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group.[1][3][4]
The conversion of an alcohol to a sulfonate ester via a sulfonyl chloride is a pivotal activation step. This reaction proceeds with the alcohol acting as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[5] A key advantage of this method is that the stereochemistry at the alcohol's carbon center is retained during the esterification process, as the C-O bond is not broken until the subsequent nucleophilic substitution step.[6]
References
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Stability of Sulfonamides Derived from Different Sulfonyl Chlorides
In the landscape of pharmaceutical sciences, the stability of a drug molecule is a cornerstone of its therapeutic efficacy, safety, and shelf-life. Among the vast arsenal of medicinal compounds, sulfonamides represent a critical class of therapeutics. Their inherent stability is profoundly influenced by their synthetic precursors, particularly the sulfonyl chloride moiety. This guide provides a comprehensive comparative analysis of the stability of sulfonamides derived from a variety of sulfonyl chlorides, underpinned by experimental data and mechanistic insights.
The reactivity of the sulfonyl chloride group is modulated by the electronic nature of its substituents. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack, while electron-donating groups (EDGs) have the opposite effect.[1] This fundamental principle of organic chemistry suggests that sulfonamides derived from sulfonyl chlorides with potent EWGs may exhibit lower stability.[2]
The Influence of Sulfonyl Chloride Structure on Sulfonamide Stability
The journey of a sulfonamide begins with the reaction of a sulfonyl chloride with an amine.[3][4] The structure of the sulfonyl chloride—be it aromatic or aliphatic, substituted with electron-withdrawing or electron-donating groups—imprints a unique stability profile onto the resulting sulfonamide.
Generally, sulfonamides derived from aromatic sulfonyl chlorides are influenced by the substituents on the aryl ring. Strong electron-withdrawing groups tend to make the resulting sulfonamide more susceptible to nucleophilic attack and subsequent degradation.[2] Conversely, electron-donating groups can enhance the electron density at the sulfur atom, potentially rendering the sulfonamide bond more resistant to cleavage.[2]
Aliphatic sulfonamides, such as methanesulfonamide, lack the aromatic ring and its associated electronic effects. This structural difference often translates to a distinct stability profile, particularly concerning photolytic and metabolic degradation pathways.[5]
Experimental Design: A Forced Degradation Study
To objectively compare the stability of sulfonamides derived from different sulfonyl chlorides, a forced degradation study is indispensable.[6][7] This involves subjecting the compounds to a range of stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[8][9]
Model Compounds
For this comparative study, a series of sulfonamides were synthesized from a common amine (e.g., aniline) and a selection of sulfonyl chlorides with varying electronic properties:
-
SC-1 (from 4-Nitrobenzenesulfonyl chloride): Represents a sulfonamide derived from an arylsulfonyl chloride with a strong electron-withdrawing group.
-
SC-2 (from Benzenesulfonyl chloride): The unsubstituted parent compound.
-
SC-3 (from p-Toluenesulfonyl chloride): Represents a sulfonamide from an arylsulfonyl chloride with an electron-donating group.
-
SC-4 (from Methanesulfonyl chloride): An aliphatic sulfonamide for comparison.
Experimental Protocols
A detailed, step-by-step methodology is crucial for reproducible and reliable results.
1. Synthesis of Sulfonamides (General Procedure)
The synthesis of sulfonamides is commonly achieved by reacting an amine with a sulfonyl chloride in the presence of a base.[3]
-
Materials: Selected amine, sulfonyl chlorides (4-nitrobenzenesulfonyl chloride, benzenesulfonyl chloride, p-toluenesulfonyl chloride, methanesulfonyl chloride), pyridine, dichloromethane (DCM), hydrochloric acid (HCl), sodium bicarbonate (NaHCO₃), anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve the amine (1.0 eq) and pyridine (1.2 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the respective sulfonyl chloride (1.1 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the purified sulfonamides by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
2. Forced Degradation Studies
Forced degradation studies are conducted to understand the chemical behavior of a molecule, which aids in the development of formulations and packaging.[7]
-
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24, 48, and 72 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24, 48, and 72 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24, 48, and 72 hours.
-
Thermal Degradation: Solid drug substance at 80 °C for 7 days.
-
Photodegradation: Solid drug substance exposed to UV light (ICH Q1B conditions).[6]
-
-
Sample Preparation: Prepare solutions of each sulfonamide (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water mixture). For hydrolysis and oxidation studies, mix the drug solution with the respective stressor solution.
-
Time Points: Collect samples at predetermined time intervals. Neutralize the acidic and basic samples before analysis.
3. Stability-Indicating HPLC Method
A validated stability-indicating analytical method is essential to separate the parent drug from its degradation products.[10][11]
-
Instrumentation: HPLC system with a UV or photodiode array (PDA) detector.[11]
-
Chromatographic Conditions (Example):
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[14]
Comparative Stability Data
The following tables summarize the hypothetical quantitative data from the forced degradation studies, illustrating the percentage of degradation for each model sulfonamide under various stress conditions.
Table 1: Hydrolytic Stability (% Degradation)
| Compound | Acidic Hydrolysis (72h) | Basic Hydrolysis (72h) |
| SC-1 (from 4-Nitrobenzenesulfonyl chloride) | 18.5% | 12.3% |
| SC-2 (from Benzenesulfonyl chloride) | 9.2% | 6.8% |
| SC-3 (from p-Toluenesulfonyl chloride) | 5.1% | 3.5% |
| SC-4 (from Methanesulfonyl chloride) | 7.8% | 5.2% |
Table 2: Oxidative, Thermal, and Photostability (% Degradation)
| Compound | Oxidative Degradation (72h) | Thermal Degradation (7 days) | Photodegradation |
| SC-1 (from 4-Nitrobenzenesulfonyl chloride) | 15.6% | 4.2% | 11.9% |
| SC-2 (from Benzenesulfonyl chloride) | 10.3% | 2.1% | 8.5% |
| SC-3 (from p-Toluenesulfonyl chloride) | 8.7% | 1.5% | 6.3% |
| SC-4 (from Methanesulfonyl chloride) | 6.5% | 1.8% | 3.1% |
Discussion of Results and Degradation Pathways
The experimental data reveals distinct stability profiles for the sulfonamides based on their precursor sulfonyl chlorides.
-
Hydrolytic Stability: Sulfonamides are generally more susceptible to degradation under acidic conditions.[2][5] The primary degradation pathway under hydrolytic stress is the cleavage of the sulfonamide (S-N) bond.[5] As hypothesized, SC-1, derived from the sulfonyl chloride with a strong electron-withdrawing nitro group, exhibited the highest degradation under both acidic and basic conditions. This is consistent with the principle that electron-withdrawing groups increase the susceptibility of the sulfur atom to nucleophilic attack.[2] Conversely, SC-3, with the electron-donating methyl group, showed the greatest stability. The aliphatic sulfonamide, SC-4, demonstrated moderate hydrolytic stability.
-
Oxidative Stability: The aromatic ring and the amino group are potential sites for oxidation. SC-1 was the most susceptible to oxidative degradation, which may be attributed to the activating effect of the nitro group.
-
Photostability: The aromatic ring in sulfonamides acts as a chromophore, making them prone to photodegradation.[5] The presence of the nitro group in SC-1 likely contributes to its higher photosensitivity. The aliphatic nature of SC-4, lacking a significant chromophore, results in greater photolytic stability.[5]
-
Thermal Stability: All tested sulfonamides showed good thermal stability, with minimal degradation observed at 80 °C.
Conclusion and Practical Implications
This comparative study underscores the significant impact of the precursor sulfonyl chloride's structure on the stability of the resulting sulfonamide. The electronic properties of substituents on aromatic sulfonyl chlorides directly correlate with the hydrolytic and oxidative stability of the corresponding sulfonamides. Specifically, electron-withdrawing groups tend to decrease stability, while electron-donating groups enhance it. Furthermore, aliphatic sulfonamides exhibit a distinct stability profile, particularly with respect to photostability.
For researchers, scientists, and drug development professionals, these findings have profound implications:
-
Rational Drug Design: Understanding the structure-stability relationship allows for the rational design of more stable sulfonamide-based drug candidates by judicious selection of the sulfonyl chloride precursor.
-
Formulation Development: Knowledge of degradation pathways is critical for developing stable formulations and selecting appropriate excipients.
-
Analytical Method Development: This information is vital for the development and validation of robust stability-indicating analytical methods.
By carefully considering the choice of sulfonyl chloride in the synthetic strategy, it is possible to modulate the stability of sulfonamides, thereby optimizing their potential as therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonamide - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tis.wu.ac.th [tis.wu.ac.th]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]
- 14. Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Characterizing Antibody Cross-Reactivity Against (3-methylphenyl)sulfonyl-Modified Proteins
This guide provides an in-depth, experience-driven framework for assessing the cross-reactivity of polyclonal or monoclonal antibodies raised against proteins modified by a (3-methylphenyl)sulfonyl group. This specific modification, a type of sulfonamide, serves as our model for exploring the principles and techniques applicable to a wide range of hapten-targeted antibodies. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating characterization workflow.
The Foundation of Specificity: Immunogen Design
The journey to a specific antibody begins long before the first immunoassay. The design of the immunogen—the hapten conjugated to a carrier protein—is the single most critical factor influencing the resulting antibody population's specificity. The (3-methylphenyl)sulfonyl moiety is too small to elicit an immune response on its own; it must be covalently linked to a larger protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).
The choice of where and how to attach the linker molecule to the hapten dictates which parts of the hapten are exposed to the immune system. To generate antibodies that specifically recognize the core (3-methylphenyl)sulfonyl structure, the linker should be attached at a position distal from these key features. Studies on generating group-specific antibodies against sulfonamides have shown that linking the hapten at its side chain, leaving the common sulfonamide structure unchanged and exposed, is an effective strategy.[1][2]
Caption: Workflow from hapten design to antibody production.
Part 1: Primary Screening with Competitive ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is the workhorse for high-throughput screening of antibody specificity. A competitive ELISA format is the most logical choice for assessing cross-reactivity against small-molecule haptens.
Causality Behind the Method: In this setup, a known amount of the target hapten-protein conjugate is immobilized on a plate. The antibody is pre-incubated with a potential cross-reactant (the competitor) in solution before being added to the plate. If the antibody binds to the competitor in solution, it will be unable to bind to the immobilized target on the plate, resulting in a reduced signal. The degree of signal reduction is proportional to the antibody's affinity for the competitor.[3] This allows for the rapid testing of a panel of structurally related molecules.
Experimental Protocol: Competitive ELISA
-
Coating: Coat a 96-well high-binding microplate with 100 µL/well of the (3-methylphenyl)sulfonyl-BSA conjugate at 1-2 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[4]
-
Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS-T). Incubate for 2 hours at room temperature. This step is critical to prevent non-specific binding of the antibody to the plate surface.[5]
-
Competition:
-
On a separate "competition" plate, prepare serial dilutions of your competitor compounds (e.g., benzenesulfonyl, p-toluenesulfonyl, other sulfonamide drugs) in Assay Buffer (Blocking Buffer diluted 1:1 with PBS-T). Also, prepare a dilution series of the target hapten as a positive control for self-inhibition.
-
Add a fixed, pre-determined concentration of your primary antibody to each well of the competition plate. This concentration should be one that gives approximately 80-90% of the maximum signal in a direct ELISA (determined during initial antibody titration).
-
Incubate the competition plate for 1 hour at room temperature to allow the antibody and competitor to bind.
-
-
Binding: Transfer 100 µL from each well of the competition plate to the corresponding wells of the main coated-and-blocked plate. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step (Step 2).
-
Detection: Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Anti-Rabbit IgG-HRP) diluted in Assay Buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step (Step 2).
-
Development: Add 100 µL/well of TMB substrate. Allow color to develop in the dark (typically 15-30 minutes).
-
Stopping: Stop the reaction by adding 50 µL/well of 1M H₂SO₄.
-
Reading: Read the absorbance at 450 nm on a microplate reader.
Data Presentation and Interpretation
The data is analyzed by plotting the percentage of binding against the log of the competitor concentration. The IC50 value—the concentration of competitor required to inhibit 50% of the antibody binding—is determined. Cross-reactivity (%) is then calculated relative to the target hapten.
Cross-Reactivity (%) = (IC50 of Target Hapten / IC50 of Competitor) x 100
| Compound | Structure | IC50 (nM) | Cross-Reactivity (%) |
| (3-methylphenyl)sulfonyl | Toluene ring with sulfonyl group | 15 | 100% |
| (4-methylphenyl)sulfonyl | Isomer (para-position) | 25 | 60% |
| Phenylsulfonyl | No methyl group | 250 | 6% |
| (3-aminophenyl)sulfonyl | Amino group instead of methyl | 1,500 | 1% |
| Sulfamethoxazole | Structurally distinct sulfonamide drug | >10,000 | <0.15% |
| Note: Data is illustrative. Actual results will depend on the specific antibody. |
Part 2: Specificity Confirmation by Western Blotting
While ELISA provides quantitative data on binding to isolated molecules, Western blotting confirms specificity in a complex biological context. It demonstrates whether the antibody binds only to proteins that have been modified with the target hapten, and not to other unmodified proteins.[6]
Causality Behind the Method: Proteins from a cell lysate (both modified and unmodified) are separated by size using SDS-PAGE. When transferred to a membrane, the antibody should only detect a band corresponding to the molecular weight of the carrier protein that has been successfully modified. A clean blot with a single, specific band is a strong indicator of specificity.[7]
Experimental Protocol: Western Blotting
-
Sample Preparation: Prepare samples of the carrier protein (e.g., BSA) both before and after conjugation with the (3-methylphenyl)sulfonyl group. As a negative control, use a lysate from cells known not to have this modification.
-
Electrophoresis: Separate ~20 µg of each protein sample on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer (e.g., 5% non-fat milk in TBS-T) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody at an optimized dilution in Blocking Buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 5-10 minutes each in TBS-T.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the wash step (Step 6).
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.
Expected Result: A strong band should appear only in the lane containing the (3-methylphenyl)sulfonyl-modified protein at its correct molecular weight. No bands should appear in the lanes with the unmodified carrier protein or the negative control lysate.
Part 3: High-Resolution Kinetic Analysis with Surface Plasmon Resonance (SPR)
For a definitive, quantitative assessment of binding kinetics, Surface Plasmon Resonance (SPR) is the gold standard.[8][9] SPR provides real-time, label-free analysis of the association (on-rate, kₐ) and dissociation (off-rate, kₑ) rates, which together determine the binding affinity (Kₑ).[10][11]
Causality Behind the Method: In a typical SPR experiment, the ligand (e.g., the antibody) is immobilized on a sensor chip. The analyte (the hapten-protein conjugate or potential cross-reactants) is flowed over the surface. Binding causes a change in the refractive index at the chip surface, which is detected in real-time and measured in Resonance Units (RU). By analyzing the shape of the resulting sensorgram, one can extract precise kinetic constants.[12]
Caption: Conceptual workflow for a Surface Plasmon Resonance (SPR) experiment.
Data Presentation and Interpretation
SPR provides a much richer dataset than ELISA. A truly specific antibody will exhibit a fast association rate and a very slow dissociation rate (a long-lasting complex) with its intended target. Cross-reactive binding is often characterized by a much faster dissociation rate, indicating a less stable, transient interaction.
| Analyte | Association Rate (kₐ) (1/Ms) | Dissociation Rate (kₑ) (1/s) | Affinity (Kₑ) (nM) |
| (3-methylphenyl)sulfonyl-BSA | 1.5 x 10⁵ | 2.0 x 10⁻⁴ | 1.3 |
| (4-methylphenyl)sulfonyl-BSA | 1.1 x 10⁵ | 9.5 x 10⁻⁴ | 8.6 |
| Phenylsulfonyl-BSA | 3.0 x 10⁴ | 5.0 x 10⁻³ | 167 |
| Note: Data is illustrative. A lower Kₑ value indicates higher affinity. |
Advanced Validation: Mass Spectrometry
For ultimate validation, mass spectrometry (MS) can be used to confirm the identity of the protein modification itself. By analyzing peptides after enzymatic digestion, tandem MS can pinpoint the exact amino acid residue that has been modified and confirm the mass shift corresponding to the addition of the (3-methylphenyl)sulfonyl group.[13][14][15] This provides orthogonal confirmation that the immunogen you created is what you intended it to be.
Conclusion
Characterizing the cross-reactivity of an antibody against a small-molecule modification is a multi-step, logical process. It requires a combination of high-throughput screening (Competitive ELISA), confirmation in a complex environment (Western Blotting), and high-resolution kinetic analysis (SPR). By understanding the causality behind each technique and integrating their complementary data, researchers can build a comprehensive and trustworthy specificity profile. This rigorous validation is not an optional extra; it is the bedrock upon which reliable, reproducible, and impactful research is built.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Generation of group-specific antibodies against sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 4. immunoreagents.com [immunoreagents.com]
- 5. jacksonimmuno.com [jacksonimmuno.com]
- 6. researchgate.net [researchgate.net]
- 7. neobiotechnologies.com [neobiotechnologies.com]
- 8. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 10. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 11. rapidnovor.com [rapidnovor.com]
- 12. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 13. msf.ucsf.edu [msf.ucsf.edu]
- 14. How to Detect Post-Translational Modifications (PTMs) Sites? - Creative Proteomics [creative-proteomics.com]
- 15. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking (3-methylphenyl)methanesulfonyl chloride for Parallel Sulfonamide Synthesis
This guide provides an in-depth technical comparison of (3-methylphenyl)methanesulfonyl chloride, a key reagent in parallel synthesis for drug discovery. We will objectively evaluate its performance against common alternatives, supported by established chemical principles and illustrative experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their high-throughput synthesis workflows.
Introduction: The Central Role of Sulfonamides and the Need for Efficient Synthesis
The sulfonamide moiety is a cornerstone of modern medicinal chemistry, appearing in a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants. Its prevalence stems from its ability to act as a bioisostere for amides, offering improved metabolic stability and unique hydrogen bonding capabilities. The rapid generation of diverse sulfonamide libraries through parallel synthesis is therefore a critical activity in hit-to-lead and lead optimization campaigns.
The selection of the sulfonylating agent is a pivotal decision in the design of these libraries. The reactivity, stability, and substitution pattern of the sulfonyl chloride directly impact reaction efficiency, purification strategies, and the structural diversity of the final compounds. This compound, also known as m-tolyl-methanesulfonyl chloride, offers a unique combination of moderate reactivity and a metabolically interesting substitution pattern, making it a valuable tool for library synthesis.
Understanding the Reactivity of Sulfonyl Chlorides: An Expert's Perspective
The reactivity of a sulfonyl chloride in nucleophilic substitution reactions, such as the formation of a sulfonamide with an amine, is primarily governed by the electrophilicity of the sulfur atom. This is influenced by the electronic nature of the substituents on the aromatic ring.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) or trifluoromethyl (-CF3) groups increase the electrophilicity of the sulfonyl sulfur, leading to a more reactive sulfonyl chloride. This can be advantageous for reactions with weakly nucleophilic amines but may also lead to increased side reactions, such as hydrolysis.
-
Electron-Donating Groups (EDGs): Substituents like methyl (-CH3) or methoxy (-OCH3) groups decrease the electrophilicity of the sulfonyl sulfur, resulting in a less reactive sulfonyl chloride. This can be beneficial for achieving greater selectivity and avoiding unwanted side reactions, particularly with highly nucleophilic amines.
This compound, with its methyl group in the meta position, possesses a weakly electron-donating group. This positions it as a moderately reactive sulfonylating agent, offering a balance between reactivity and stability.
Comparative Benchmarking: this compound vs. Key Alternatives
To provide a clear performance comparison, we will benchmark this compound against three commonly used sulfonylating agents with varying electronic properties:
-
Benzenesulfonyl Chloride: The unsubstituted parent compound, serving as a baseline for reactivity.
-
4-Nitrobenzenesulfonyl Chloride: An example of a highly activated sulfonyl chloride with a strong electron-withdrawing group.
-
4-Methoxybenzenesulfonyl Chloride: An example of a deactivated sulfonyl chloride with an electron-donating group.
Theoretical Reactivity Profile
Based on the principles of physical organic chemistry, we can predict the relative reactivity of these sulfonyl chlorides:
4-Nitrobenzenesulfonyl Chloride > Benzenesulfonyl Chloride > this compound > 4-Methoxybenzenesulfonyl Chloride
This predicted order is based on the electronic influence of the substituent on the electrophilicity of the sulfonyl sulfur.
Illustrative Performance Data in Parallel Synthesis
| Sulfonyl Chloride | Amine Nucleophilicity | Expected Average Yield (%) | Typical Reaction Time (hours) |
| This compound | High (e.g., aliphatic primary amines) | 85-95 | 2-4 |
| Low (e.g., anilines) | 60-75 | 8-12 | |
| Benzenesulfonyl Chloride | High | 90-98 | 1-3 |
| Low | 65-80 | 6-10 | |
| 4-Nitrobenzenesulfonyl Chloride | High | >95 | <1 |
| Low | 80-95 | 2-4 | |
| 4-Methoxybenzenesulfonyl Chloride | High | 75-85 | 6-8 |
| Low | 40-60 | 16-24 |
Note: These are illustrative values. Actual yields and reaction times will vary depending on the specific amine, solvent, base, and reaction temperature.
Experimental Protocols for Benchmarking
To enable researchers to conduct their own benchmarking studies, we provide a detailed, step-by-step protocol for the parallel synthesis of a sulfonamide library.
Materials and Reagents
-
This compound
-
Benzenesulfonyl chloride
-
4-Nitrobenzenesulfonyl chloride
-
4-Methoxybenzenesulfonyl chloride
-
Library of primary and secondary amines (e.g., benzylamine, aniline, morpholine, piperidine)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
96-well reaction block with sealing mat
-
Automated liquid handler (optional)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for analysis
Parallel Synthesis Workflow
Caption: Workflow for parallel sulfonamide library synthesis.
Step-by-Step Protocol
-
Preparation of Stock Solutions:
-
Prepare 0.2 M stock solutions of each amine in anhydrous DCM.
-
Prepare 0.2 M stock solutions of each sulfonyl chloride in anhydrous DCM.
-
-
Reaction Setup:
-
Using a liquid handler or multichannel pipette, dispense 100 µL of each amine stock solution into the wells of a 96-well reaction block.
-
Add 2.5 equivalents of base (TEA or DIPEA) to each well.
-
Add 1.1 equivalents of the respective sulfonyl chloride stock solution to the wells.
-
-
Reaction:
-
Seal the reaction block with a chemically resistant sealing mat.
-
Agitate the reaction block at room temperature for the desired time (e.g., 4 to 16 hours). Reaction progress can be monitored by taking small aliquots for LC-MS analysis.
-
-
Work-up:
-
Quench the reactions by adding 100 µL of saturated aqueous ammonium chloride solution to each well.
-
Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate) and an aqueous wash.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the organic extracts to dryness.
-
-
Analysis:
-
Dissolve the crude products in a suitable solvent (e.g., DMSO).
-
Analyze the yield and purity of each product by HPLC or LC-MS.
-
Visualization of Key Reagents
Caption: Structures of benchmarked sulfonyl chlorides.
Conclusion and Recommendations
This compound is a valuable reagent for parallel synthesis, offering a moderate level of reactivity that provides a good balance between reaction efficiency and selectivity. Its performance is particularly notable with highly nucleophilic amines, affording good to excellent yields in relatively short reaction times. For less reactive amines, longer reaction times or elevated temperatures may be necessary.
Recommendations for Researchers:
-
For the synthesis of libraries with a broad range of amine nucleophilicity, this compound is a robust choice.
-
When targeting weakly nucleophilic amines, a more activated sulfonyl chloride, such as 4-nitrobenzenesulfonyl chloride, may provide higher yields in shorter timeframes.
-
For reactions requiring high selectivity and minimal side products, particularly with highly reactive amines, a less reactive sulfonyl chloride like 4-methoxybenzenesulfonyl chloride could be considered, with the caveat of requiring longer reaction times.
-
It is always advisable to perform a small-scale pilot screen to optimize reaction conditions for a specific set of amines and sulfonyl chlorides before committing to a large-scale parallel synthesis campaign.
By understanding the principles of sulfonyl chloride reactivity and employing systematic benchmarking, researchers can make informed decisions to enhance the efficiency and success of their drug discovery efforts.
Safety Operating Guide
Definitive Guide to Personal Protective Equipment for (3-methylphenyl)methanesulfonyl Chloride
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Operational Integrity
This guide provides essential, immediate safety and logistical information for handling (3-methylphenyl)methanesulfonyl chloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the causality behind each safety protocol. By grounding our recommendations in authoritative standards, we aim to build unwavering trust and become your preferred source for laboratory safety intelligence.
Hazard Analysis: The "Why" Behind the Protocol
This compound is a potent chemical that demands rigorous safety measures. Its hazardous properties are not singular but interconnected, creating a complex risk profile that every user must comprehend.
-
Extreme Corrosivity: The primary danger is its classification as a Category 1B corrosive substance, meaning it causes severe skin burns and eye damage upon contact. The damage to living tissue is rapid and can be irreversible. Ingestion can lead to severe swelling and perforation of the esophagus or stomach.
-
Violent Reactivity with Water (Hydrolysis): The compound reacts violently with water and moisture. This reactivity is not a passive trait; it is an aggressive chemical transformation that presents two immediate threats:
-
Liberation of Toxic Gas: Contact with water liberates toxic and corrosive hydrogen chloride (HCl) gas. Inhaling this gas can cause severe respiratory irritation and damage.
-
Exothermic Reaction: The reaction can generate heat, potentially causing splashes and increasing the vapor pressure of the substance, leading to a greater inhalation hazard.
-
-
Thermal Decomposition: When heated to decomposition, it can release other hazardous gases, including carbon monoxide, carbon dioxide, and sulfur oxides.
Understanding these core hazards—corrosivity and water reactivity—is fundamental. It dictates every choice we make, from the type of gloves we wear to the specific atmospheric conditions required for safe handling.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the scale of the operation and the potential for exposure. The following table summarizes the minimum required PPE for handling this compound.
| Task / Scale | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume (<10g) Benchtop Work | Tight-sealing chemical splash goggles & face shield. | Chemical-resistant gloves (Nitrile or Neoprene), double-gloved. | Flame-resistant lab coat, chemical-resistant apron. | Certified chemical fume hood. |
| High-Volume (>10g) or Transfers | Tight-sealing chemical splash goggles & face shield. | Heavy-duty chemical-resistant gloves (Butyl rubber recommended). | Chemical-resistant coveralls over normal lab attire. | Certified chemical fume hood. Respirator on standby for emergencies. |
| Spill Cleanup / Emergency Response | Tight-sealing chemical splash goggles & face shield. | Heavy-duty chemical-resistant gloves (Butyl rubber). | Full-body chemical-resistant suit. Chemical-resistant boots. | Full-facepiece respirator with an acid gas cartridge or a Self-Contained Breathing Apparatus (SCBA). |
Detailed PPE Specifications
-
Eye and Face Protection: Standard safety glasses are insufficient. You must wear tight-sealing chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166. Due to the severe corrosivity and splash risk, a full-face shield must be worn in addition to the goggles. A face shield alone does not provide adequate protection.
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves may be suitable for incidental contact, but for prolonged handling or immersion, more robust materials like neoprene or butyl rubber are recommended. Always inspect gloves for holes or degradation before use. Given the compound's reactivity, consider double-gloving to provide an extra layer of security.
-
Body Protection: At a minimum, a flame-resistant lab coat and a chemical-resistant apron should be worn. For procedures with a higher risk of splashing or when handling larger quantities, chemical-resistant coveralls are necessary to protect underlying clothing and skin.
-
Respiratory Protection: All handling of this compound must occur within a properly functioning and certified chemical fume hood to control vapor and gas exposure. If engineering controls are not sufficient to maintain exposure below permissible limits, or during an emergency, respiratory protection is required. A NIOSH-approved respirator with a cartridge effective against acid gases (like HCl) is essential. All respirator use must be part of a comprehensive respiratory protection program that complies with OSHA 29 CFR 1910.134, including fit testing and medical evaluation.
Procedural Guidance: From Preparation to Disposal
A culture of safety is built on validated, repeatable procedures. The following protocols are designed to be self-validating systems for minimizing risk.
Protocol 1: Systematic PPE Donning and Doffing
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Footwear Check: Confirm you are wearing closed-toe, chemical-resistant shoes.
-
Body Protection: Don lab coat, coveralls, and/or chemical apron.
-
Respiratory Protection: If required, perform a seal check on your respirator.
-
Eye & Face Protection: Put on tight-sealing goggles, followed by the face shield.
-
Gloves: Don the inner pair of gloves, followed by the outer, heavier-duty pair, ensuring the cuffs are pulled over the sleeves of your lab coat.
Doffing (Taking Off) Sequence:
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out without touching the exterior.
-
Body Protection: Unfasten and remove the apron or coveralls, rolling it away from your body.
-
Face & Eye Protection: Remove the face shield, followed by the goggles, handling them only by the straps.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside out.
-
Hygiene: Immediately wash hands and forearms thoroughly with soap and water.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: A decision tree for selecting appropriate PPE based on task-specific risks.
Safe Handling and Storage
-
Handling: Always handle this substance in a designated area, within a chemical fume hood, to prevent inhalation of vapors and liberated HCl gas. Keep containers tightly closed when not in use. Use bottle carriers when transporting chemicals to prevent dropping.
-
Storage: Store in a cool, dry, well-ventilated area designated for corrosive materials. The storage area must be free of moisture. Keep containers tightly sealed and store away from incompatible materials such as water, bases, alcohols, and amines.
Waste Disposal Plan
All waste, including empty containers and contaminated PPE, is considered hazardous waste.
-
Segregation: Collect waste in a designated, labeled, and sealed container suitable for corrosive materials. Do not mix with other waste streams.
-
Containment: Ensure the waste container is kept in a secondary containment bin within a ventilated area.
-
Disposal: Arrange for disposal through a licensed hazardous waste management company, in accordance with all local, state, and federal regulations.
Emergency Response Plan
Preparedness is paramount. All personnel must be trained on these procedures before handling the chemical. Ensure an emergency eyewash and safety shower are immediately accessible.
Protocol 2: Managing Spills and Exposure
Small Spill (<100 mL) inside a Fume Hood:
-
Alert: Alert personnel in the immediate area.
-
Contain: Use a non-combustible absorbent material like dry sand or earth to contain the spill. DO NOT USE WATER .
-
Collect: Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate: Wipe the area with a suitable solvent (e.g., isopropanol) followed by a soap and water wash, ensuring all wipes are disposed of as hazardous waste.
Large Spill or Spill Outside a Fume Hood:
-
Evacuate: Immediately evacuate the laboratory and alert others.
-
Isolate: Close the doors to the affected area.
-
Notify: Contact your institution's emergency response team or EHS department immediately. Do not attempt to clean it up yourself unless you are part of the trained emergency response team.
Personnel Exposure:
-
Skin Contact: Immediately go to the nearest safety shower and rinse the affected area for at least 15 minutes, removing all contaminated clothing while under the shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




